Product packaging for Isobutyl salicylate(Cat. No.:CAS No. 87-19-4)

Isobutyl salicylate

Cat. No.: B1217168
CAS No.: 87-19-4
M. Wt: 194.23 g/mol
InChI Key: PTXDBYSCVQQBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isobutyl salicylate, also known as fema 2213 or orchindone, belongs to the class of organic compounds known as o-hydroxybenzoic acid esters. These are benzoic acid esters where the benzene ring is ortho-substituted with a hydroxy group. This compound exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a bitter, clover, and floral taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1217168 Isobutyl salicylate CAS No. 87-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXDBYSCVQQBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047186
Record name Isobutyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with a somewhat harsh, floral, herbaceous odour
Record name Isobutyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isobutyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/760/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

261.00 °C. @ 760.00 mm Hg
Record name Isobutyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Isobutyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/760/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.062-1.069
Record name Isobutyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/760/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

87-19-4
Record name Isobutyl salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobutyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S122C080GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isobutyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-6 °C
Record name Isobutyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Isobutyl Salicylate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of isobutyl salicylate. The information is intended to support research, development, and application activities within the scientific community.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] It is an organic compound classified as the isobutyl ester of salicylic acid.[3] While rare in nature, found in plants like magnolia, the synthetic version is predominantly used commercially, especially as a fragrance ingredient in perfumes, cosmetics, and soaps.[1][2]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₃[3][4][5]
Molecular Weight 194.23 g/mol [3][4][5]
IUPAC Name 2-methylpropyl 2-hydroxybenzoate[3][4]
CAS Number 87-19-4[1][3]
Appearance Colorless to pale yellow liquid[1][3][6]
Odor Floral, herbaceous, described as clover or orchid-like[1][6]
Melting Point -6 °C to 5.9 °C[3][4][6][7][8]
Boiling Point 261 - 267 °C at 760 mmHg[1][4][6][7][8]
Density 1.062 - 1.069 g/mL at 25 °C[1][3][4][6][8]
Refractive Index 1.506 - 1.570 at 20 °C[1][4][7]
Vapor Pressure 0.006 mmHg at 25°C[1][7]
Water Solubility 19.5 mg/L at 20°C (insoluble)[6][8]
Solubility in other solvents Soluble in ethanol, mineral oil, and most non-volatile oils. Insoluble in glycerol and propylene glycol.[1][3][4][6]
LogP 4.0[1][4]
SMILES CC(C)COC(=O)C1=CC=CC=C1O[3]

Chemical Structure

This compound is a benzoate ester and a member of the phenol class of compounds.[4][6] Its structure consists of a salicylic acid moiety where the carboxyl group has formed an ester with isobutyl alcohol.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) representation for the molecule is CC(C)COC(=O)C1=CC=CC=C1O.[3]

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is through the Fischer esterification of salicylic acid with isobutyl alcohol (isobutanol).[3][6] Various catalysts can be employed to facilitate this reaction.

3.1. Conventional Acid-Catalyzed Esterification

This is a common laboratory and industrial method for producing this compound.

  • Reactants : Salicylic acid and isobutyl alcohol.

  • Catalyst : A strong acid such as sulfuric acid (H₂SO₄) or a milder catalyst like boric acid (H₃BO₃).[3][9][10]

  • Methodology :

    • Salicylic acid and an excess of isobutyl alcohol are added to a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap or water separator.[9][11]

    • The acid catalyst (e.g., concentrated sulfuric acid) is added to the mixture.[10]

    • The mixture is heated to reflux. The reaction temperature is typically maintained between 90-135°C.[3][10]

    • As the reaction proceeds, water is formed as a byproduct and is azeotropically removed and collected in the water separator.[9]

    • The reaction is monitored until the theoretical amount of water has been collected, indicating completion.

    • Post-reaction, the mixture is cooled. The excess alcohol can be removed by distillation.

    • The crude ester is washed with a sodium bicarbonate or sodium carbonate solution to neutralize the remaining acid catalyst and any unreacted salicylic acid, followed by washing with water until neutral.[11]

    • The final product is purified by vacuum distillation to yield high-purity this compound.[9][11] Using boric acid as a catalyst is considered a more environmentally friendly approach, reducing corrosive by-products and achieving yields of 90-95%.[3][9]

3.2. Solid Superacid Catalysis

To improve efficiency and reduce environmental impact, solid superacid catalysts have been developed.

  • Reactants : Salicylic acid and isobutyl alcohol.

  • Catalyst : Rare-earth solid superacid, such as SO₄²⁻/TiO₂/La³⁺.[3][12]

  • Methodology :

    • For 0.1 mol of salicylic acid, a molar ratio of 3:1 of isobutyl alcohol to salicylic acid is used.[12]

    • 1.0 g of the SO₄²⁻/TiO₂/La³⁺ catalyst is added to the reactant mixture.[12]

    • Benzene (15 mL) is added as a water-entraining agent.[12]

    • The mixture is refluxed for a reaction time of 3.0 hours.[12]

    • This method has been reported to achieve yields of up to 96.2%.[12]

    • The solid catalyst can be recovered by filtration and potentially reused.[11]

Visualizations

The following diagrams illustrate the chemical structure and a generalized workflow for the synthesis of this compound.

G Figure 1: Chemical Structure of this compound cluster_structure struct

Figure 1: Chemical Structure of this compound

G Figure 2: Synthesis Workflow of this compound Reactants Salicylic Acid + Isobutyl Alcohol Reaction Heating & Reflux (Azeotropic Water Removal) Reactants->Reaction Add Catalyst Catalyst Acid Catalyst (e.g., H₂SO₄ or Solid Superacid) Workup Cooling & Neutralization (Wash with NaHCO₃ solution) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Isobutyl Salicylate via Fischer Esterification

This technical guide provides a comprehensive overview of the synthesis of this compound through Fischer esterification. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Introduction

This compound is an organic ester widely used in the fragrance and flavor industries for its characteristic sweet, floral, and slightly minty aroma.[1][2] It is synthesized via the Fischer esterification of salicylic acid with isobutyl alcohol in the presence of an acid catalyst. This reaction is a classic example of a condensation reaction where a carboxylic acid and an alcohol react to form an ester and water.[3][4] The overall reaction is an equilibrium process, and various techniques are employed to drive the reaction towards the formation of the desired ester product.[3][5][6]

Reaction Mechanism and Experimental Workflow

The Fischer esterification of salicylic acid with isobutyl alcohol proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of salicylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of isobutyl alcohol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of this compound.

Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Salicylic_Acid Salicylic Acid Protonated_SA Protonated Salicylic Acid Salicylic_Acid->Protonated_SA + H+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_SA->Tetrahedral_Intermediate + Isobutanol Isobutanol Isobutyl Alcohol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Water H2O Isobutyl_Salicylate This compound Protonated_Ester->Isobutyl_Salicylate - H+

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

The synthesis of this compound involves several key steps, from the initial reaction setup to the final purification and characterization of the product.

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Reagents and Glassware reaction_setup Reaction Setup: - Salicylic Acid - Isobutyl Alcohol - Acid Catalyst start->reaction_setup reflux Reflux Reaction Mixture (e.g., 120-170°C, 3-10 hours) reaction_setup->reflux workup Workup: - Cool to RT - Wash with NaHCO3 (aq) - Wash with Brine reflux->workup drying Drying: - Dry organic layer with Na2SO4 - Filter workup->drying purification Purification: - Vacuum Distillation drying->purification characterization Characterization: - GC-MS - 1H NMR - IR Spectroscopy purification->characterization end End: Pure this compound characterization->end

Caption: Experimental Workflow.

Experimental Protocols

Several catalysts can be employed for the synthesis of this compound, with varying reaction conditions and yields.

Sulfuric Acid Catalyzed Esterification

This is a conventional and widely used method for Fischer esterification.

Materials:

  • Salicylic acid

  • Isobutyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Benzene or Toluene (for azeotropic removal of water, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent), combine salicylic acid, an excess of isobutyl alcohol (typically a 3:1 molar ratio of alcohol to acid), and a catalytic amount of concentrated sulfuric acid.[3]

  • Heat the mixture to reflux. The reaction temperature is typically maintained between 120°C and 170°C.[7]

  • Continue the reflux for 3 to 10 hours, monitoring the reaction progress by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Boric Acid Catalyzed Esterification

Boric acid serves as a milder and more environmentally friendly catalyst.[3]

Materials:

  • Salicylic acid

  • Isobutyl alcohol

  • Boric acid (H₃BO₃)

  • Apparatus as described in 3.1

Procedure:

  • Combine salicylic acid, isobutyl alcohol (molar ratio of acid to alcohol can range from 1:1.2 to 1:3), and boric acid (1-10% of the weight of salicylic acid) in a round-bottom flask.[7]

  • Follow the reflux and workup procedure as described for the sulfuric acid-catalyzed method. This method has been reported to yield this compound in 90-95% purity.[1][7]

Rare-Earth Solid Superacid Catalyzed Esterification

Solid superacids like SO₄²⁻/TiO₂/La³⁺ offer high efficiency and ease of catalyst recovery.[3][9]

Materials:

  • Salicylic acid

  • Isobutyl alcohol

  • SO₄²⁻/TiO₂/La³⁺ catalyst

  • Benzene (as a water-removing agent)

  • Apparatus as described in 3.1

Procedure:

  • For 0.1 mol of salicylic acid, use a 3:1 molar ratio of isobutyl alcohol to salicylic acid, 1.0 g of the SO₄²⁻/TiO₂/La³⁺ catalyst, and 15 mL of benzene.[2]

  • Reflux the mixture for 3 hours.[2]

  • After the reaction, the solid catalyst can be recovered by filtration.

  • The workup and purification of the product follow the general procedure described above. A yield of approximately 96.2% has been reported under these conditions.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields
CatalystMolar Ratio (Alcohol:Acid)Reaction Time (h)Temperature (°C)Yield (%)Reference
H₂SO₄3:13-10120-170High (unspecified)[7]
Boric Acid1.2:1 to 3:15-10120-17090-95[1][7]
SO₄²⁻/TiO₂/La³⁺3:13Reflux96.2[2]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₁H₁₄O₃[10]
Molecular Weight194.23 g/mol [10]
Boiling Point261.0 °C @ 760 mmHg[1][11]
Melting Point-6 °C[1][11]
Density1.062-1.069 g/cm³[1][11]
Refractive Index1.506-1.570[1][11]
SolubilityInsoluble in water; soluble in organic solvents and oils[1][11]
Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Peaks/ShiftsReference
¹H NMR (CDCl₃)δ 10.86 (s, 1H, -OH), 7.85 (dd, 1H, Ar-H), 7.43 (t, 1H, Ar-H), 6.97 (d, 1H, Ar-H), 6.87 (t, 1H, Ar-H), 4.13 (d, 2H, -OCH₂-), 2.08 (m, 1H, -CH-), 1.03 (d, 6H, -CH(CH₃)₂)[9]
IR (KBr, cm⁻¹)ν 2959 (aliphatic C-H), 1677 (C=O), 1614, 1485, 1430, 1303, 1251, 1213, 848, 756, 529
Mass Spectrometry (EI)m/z 120 (base peak), 138, 92, 41[11]

Conclusion

The synthesis of this compound via Fischer esterification is a well-established and versatile reaction. The choice of catalyst and reaction conditions allows for the optimization of yield and purity. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and characterize this important fragrance and flavor compound. The provided experimental protocols offer a starting point for laboratory synthesis, which can be further optimized based on specific requirements and available resources.

References

The Enigmatic Presence of Isobutyl Salicylate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl salicylate, a benzoate ester recognized for its characteristic sweet, floral, and slightly herbaceous aroma, is a compound of significant interest in the fragrance and cosmetic industries. While its synthetic counterpart is widely utilized, the natural occurrence of this compound is notably rare, presenting a compelling area of study for researchers in natural product chemistry and biosynthesis. This technical guide provides an in-depth exploration of the known natural sources of this compound, collates available data on its presence, and outlines detailed experimental protocols for its extraction and identification. Furthermore, a plausible biosynthetic pathway is proposed based on current enzymatic understanding, offering a framework for future research into the metabolic origins of this intriguing molecule.

Natural Occurrence and Sources

The natural presence of this compound is limited to a few specific plant species. Unlike its close relative, methyl salicylate, which is widespread in the plant kingdom, this compound appears to be a specialized metabolite. The primary documented natural sources are detailed below.

Table 1: Documented Natural Sources of this compound

FamilyGenusSpeciesPlant PartMethod of IdentificationReference(s)
MagnoliaceaeMagnoliaSpecies not specifiedFlowersNot specifiedGeneral literature review
OleaceaeLigustrumLigustrum sinenseFlowersNot specifiedGeneral literature review

Note: Quantitative data on the concentration of this compound in these natural sources is currently not available in published scientific literature.

Biosynthesis of this compound: A Proposed Pathway

The precise biosynthetic pathway for this compound in plants has not been fully elucidated. However, based on the well-established biosynthesis of salicylic acid and the known mechanisms of volatile ester formation, a plausible pathway can be proposed. The synthesis is likely a two-step process originating from the shikimate pathway.

Step 1: Biosynthesis of Salicylic Acid

Salicylic acid is synthesized from chorismate, a key intermediate in the shikimate pathway. Plants primarily utilize two pathways for salicylic acid production: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. The IC pathway is generally considered the major route in most plants.

Step 2: Esterification of Salicylic Acid

The final step in the formation of this compound is the esterification of salicylic acid with isobutanol. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) . AATs are a large family of enzymes responsible for the synthesis of a wide variety of volatile esters in plants by transferring an acyl group from an acyl-CoA donor to an alcohol acceptor. In this proposed pathway, a specific AAT would utilize salicyl-CoA and isobutanol as substrates.

Biosynthesis_of_Isobutyl_Salicylate Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid Isochorismate Pyruvate Lyase (IPL) (in some organisms) or multi-step enzymatic process Salicyl_CoA Salicyl-CoA Salicylic_Acid->Salicyl_CoA CoA Ligase Isobutyl_Salicylate This compound Salicyl_CoA->Isobutyl_Salicylate Alcohol Acyltransferase (AAT) Isobutanol Isobutanol Isobutanol->Isobutyl_Salicylate Alcohol Acyltransferase (AAT)

Fig. 1: Proposed biosynthetic pathway for this compound.

Experimental Protocols

The following section outlines a detailed methodology for the extraction, isolation, and identification of this compound from plant material, specifically flower headspace, where this volatile compound is most likely to be detected.

Headspace Solid-Phase Microextraction (HS-SPME) of Floral Volatiles

This method allows for the solvent-free extraction of volatile compounds from the headspace of living flowers, providing a profile of emitted scents.

Materials:

  • Living plant specimen (e.g., Magnolia sp. or Ligustrum sinense in bloom)

  • SPME device with a suitable fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Glass enclosure or bag to surround the flower

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Select a healthy, blooming flower on the plant.

  • Carefully enclose the flower in a glass chamber or a clean, inert plastic bag (e.g., Tedlar®).

  • Allow the volatile organic compounds to accumulate in the headspace for a predetermined time (e.g., 1-4 hours).

  • Introduce the SPME fiber through a small opening in the enclosure, exposing it to the headspace.

  • Allow the fiber to adsorb the volatiles for a set period (e.g., 30-60 minutes).

  • Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.

HS_SPME_Workflow Start Start: Select Blooming Flower Enclose Enclose Flower in Headspace Chamber Start->Enclose Accumulate Accumulate Volatiles (1-4 hours) Enclose->Accumulate Expose Expose SPME Fiber to Headspace (30-60 min) Accumulate->Expose Analyze GC-MS Analysis (Thermal Desorption) Expose->Analyze Identify Identify this compound via Mass Spectrum and Retention Index Analyze->Identify

Fig. 2: Experimental workflow for HS-SPME-GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Splitless mode, with the temperature set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/min.

    • Hold: Maintain 240°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Identification:

The identification of this compound will be based on two criteria:

  • Mass Spectrum: Comparison of the obtained mass spectrum with the reference spectrum in a mass spectral library (e.g., NIST, Wiley). The characteristic fragment ions of this compound should be present.

  • Retention Index (RI): Calculation of the Kovats Retention Index using a homologous series of n-alkanes and comparison with published RI values for this compound on a similar stationary phase.

Synthetic Sources

For commercial applications, this compound is primarily produced through synthetic means. The most common method is the Fischer esterification of salicylic acid with isobutanol in the presence of an acid catalyst, such as sulfuric acid or boric acid.

Table 2: Common Synthetic Production Method

Reaction TypeReactantsCatalyst
Fischer EsterificationSalicylic acid, IsobutanolSulfuric acid, Boric acid

Conclusion and Future Directions

The natural occurrence of this compound remains a niche yet fascinating area of phytochemical research. While its presence in Magnolia and Ligustrum species is noted, there is a clear need for quantitative studies to determine the concentration of this compound in these and potentially other natural sources. Elucidation of the specific alcohol acyltransferase responsible for its biosynthesis would provide valuable insights into the metabolic pathways governing the production of specialized salicylate esters in plants. The experimental protocols outlined in this guide provide a robust framework for researchers to pursue these avenues of investigation, ultimately contributing to a more comprehensive understanding of the natural world's chemical diversity.

Spectroscopic Profile of Isobutyl Salicylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isobutyl salicylate, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The data presented here was acquired in a deuterated chloroform (CDCl₃) solvent.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenolic -OH10.82Singlet-
Aromatic H (ortho to -OH)7.85Doublet of doublets7.8, 1.8
Aromatic H (para to -OH)7.43Triplet of doublets8.4, 1.8
Aromatic H (meta to -OH, ortho to ester)6.97Triplet-
Aromatic H (meta to -OH, meta to ester)6.87Doublet8.4
-O-CH₂-4.13Doublet6.5
-CH(CH₃)₂2.08Multiplet6.6, 6.5
-CH(CH₃)₂1.03Doublet6.6

Table 1: ¹H NMR chemical shifts and coupling constants for this compound.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are reported relative to the solvent signal of CDCl₃.

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl C=O~170
Aromatic C-OH~161
Aromatic C-H~136
Aromatic C-H~130
Aromatic C-H~119
Aromatic C-H~117
Aromatic C (ipso to ester)~113
-O-CH₂-~71
-CH(CH₃)₂~28
-CH(CH₃)₂~19

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Vibrational Mode Absorption Peak (cm⁻¹) Intensity
Phenolic -OHO-H stretch3200-3500Broad
Aromatic C-HC-H stretch~3040Medium
Aliphatic C-HC-H stretch2850-3000Medium-Strong
Ester C=OC=O stretch~1680Strong
Aromatic C=CC=C stretch1450-1600Medium
Ester C-OC-O stretch1200-1300Strong

Table 3: Characteristic IR absorption peaks for this compound.[2]

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the neat liquid (without solvent) is typically used. A single drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[2]

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹). The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.

m/z Relative Intensity (%) Proposed Fragment Ion
19411.6[M]⁺ (Molecular Ion)
13829.8[M - C₄H₈]⁺
12133.8[C₇H₅O₂]⁺ (loss of isobutoxy group)
120100[C₇H₄O₂]⁺ (Base Peak)
9214.2[C₆H₄O]⁺
6511.8[C₅H₅]⁺
5711.8[C₄H₉]⁺ (isobutyl cation)

Table 4: Key fragments in the electron ionization mass spectrum of this compound.[1]

Experimental Protocol for Electron Ionization Mass Spectrometry

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺).

Fragmentation and Analysis: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged species. These ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio. A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure Determination NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Isobutyl salicylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isobutyl salicylate, an organic ester of salicylic acid. It details the compound's fundamental chemical and physical properties, outlines a precise experimental protocol for its synthesis, and explores its current applications and potential therapeutic activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key technical data, methodologies, and a proposed mechanism of action for its anti-inflammatory effects.

Core Properties of this compound

This compound, the isobutyl ester of 2-hydroxybenzoic acid, is a colorless liquid characterized by a distinct floral and herbaceous aroma. Its primary applications are in the fragrance and cosmetics industries.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValue
CAS Number 87-19-4
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Colorless liquid
Boiling Point 259 °C
Purity >99.0% (GC)

Synthesis of this compound

The principal method for synthesizing this compound is through the Fischer esterification of salicylic acid with isobutyl alcohol. The following experimental protocol is based on a method utilizing a rare-earth solid superacid catalyst, which has been shown to produce a high yield of the final product.

Experimental Protocol: Catalytic Esterification

This protocol describes the synthesis of this compound using a SO₄²⁻/TiO₂/La³⁺ catalyst.

Materials:

  • Salicylic acid (0.1 mol)

  • Isobutyl alcohol

  • Benzene (15 mL)

  • SO₄²⁻/TiO₂/La³⁺ catalyst (1.0 g)

Procedure:

  • To a round-bottom flask, add 0.1 mol of salicylic acid and 1.0 g of the SO₄²⁻/TiO₂/La³⁺ catalyst.

  • Add isobutyl alcohol in a 3:1 molar ratio relative to salicylic acid.

  • Add 15 mL of benzene to the mixture, which will serve as a water-removing agent via azeotropic distillation.

  • Set up the apparatus for reflux.

  • Heat the mixture and maintain a gentle reflux for a reaction time of 3.0 hours.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The crude product can then be purified using standard techniques such as distillation or column chromatography to yield this compound.

Under these optimized conditions, the reported yield of this compound is approximately 96.2%.[1]

Applications and Biological Activity

This compound is predominantly used as a fragrance ingredient in perfumes, cosmetics, and soaps due to its pleasant scent.[2] Beyond its aromatic applications, research into the biological activity of salicylates suggests potential therapeutic uses.

Anti-inflammatory and Antimicrobial Potential

Salicylates, as a class of compounds, are known for their anti-inflammatory properties. The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[3][4][5] While the parent compound, salicylic acid, and its well-known derivative, acetylsalicylic acid (aspirin), are extensively studied in this regard, this compound may also possess similar activities.

Some studies have also indicated that this compound may exhibit antimicrobial properties, though further research is required to fully elucidate its efficacy and spectrum of activity.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of salicylates are, in part, attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a central regulator of the expression of numerous genes involved in the inflammatory response. The following diagram illustrates a proposed mechanism by which this compound, as a salicylate, may exert its anti-inflammatory effects.

Proposed inhibition of the NF-κB pathway by this compound.

In this proposed pathway, an inflammatory stimulus activates the IKK complex, which then phosphorylates IκB. This phosphorylation targets IκB for degradation by the proteasome, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes. It is hypothesized that this compound, like other salicylates, may inhibit the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB sequestered in the cytoplasm, which ultimately reduces the inflammatory response.[4][5]

References

A Technical Guide to the Solubility of Isobutyl Salicylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isobutyl salicylate in various organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on providing detailed experimental protocols for researchers to determine these solubility parameters accurately. The methodologies outlined are standard practices in the pharmaceutical and chemical industries, ensuring reliable and reproducible results.

Introduction to this compound

This compound (C₁₁H₁₄O₃) is an organic ester of salicylic acid. It is recognized for its characteristic floral and herbaceous aroma, leading to its use in fragrances and as a flavoring agent. In the pharmaceutical and cosmetic industries, its properties as a salicylate derivative are of interest for potential topical applications. A thorough understanding of its solubility in different organic solvents is critical for formulation development, purification processes, and analytical method development.

Solubility of this compound: A Data Framework

To facilitate systematic data collection and comparison, the following table is provided for researchers to populate with experimentally determined solubility values.

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Method of Analysis
MethanolCH₃OH5.1
EthanolC₂H₅OH4.3
AcetoneC₃H₆O5.1
Ethyl AcetateC₄H₈O₂4.4
ChloroformCHCl₃4.1
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2

Note: Polarity index is a relative measure of a solvent's polarity.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment
  • This compound (>98% purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or incubator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with the respective solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_materials Gather Materials: - this compound - Organic Solvents - Vials, etc. add_excess Add Excess this compound to Solvent in Vials prep_materials->add_excess agitate Agitate at Constant Temperature (24-48h) add_excess->agitate settle Allow Solids to Settle agitate->settle sample Withdraw and Filter Supernatant settle->sample dilute Prepare Serial Dilutions sample->dilute quantify Quantify Concentration (HPLC-UV or UV-Vis) dilute->quantify calculate Calculate Solubility (g/100 mL) quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is crucial for reliable solubility data. The following are suitable analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the analysis of this compound. A reverse-phase HPLC method with UV detection is recommended.[4]

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acidifier like phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 310 nm).

  • Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method, suitable if the solvent does not interfere with the absorbance of this compound at its maximum wavelength (λmax).

  • Procedure:

    • Determine the λmax of this compound in the specific solvent by scanning a dilute solution across the UV range.

    • Prepare a series of standard solutions of this compound in the same solvent.

    • Measure the absorbance of each standard at the λmax.

    • Create a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

The following diagram outlines the general process of quantifying a sample using spectrophotometry.

Caption: General workflow for quantification using UV-Vis spectrophotometry.

Conclusion

While this compound is generally known to be soluble in organic solvents, this guide highlights the absence of specific quantitative data in the public domain. By providing a detailed experimental protocol based on the shake-flask method and outlining appropriate analytical techniques such as HPLC and UV-Vis spectrophotometry, this document equips researchers, scientists, and drug development professionals with the tools necessary to determine the solubility of this compound in various organic solvents. The generation of such data is fundamental for advancing its application in pharmaceutical and other scientific fields.

References

Isobutyl Salicylate: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl salicylate, an ester of salicylic acid, is a compound primarily utilized in the fragrance and flavor industries for its characteristic aromatic properties. Beyond its sensory applications, emerging, albeit limited, research suggests potential biological activities, including anti-inflammatory and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological potential, summarizing available data, outlining relevant experimental methodologies, and illustrating implicated signaling pathways. Due to a scarcity of direct quantitative data for this compound, this guide incorporates data from structurally similar salicylate esters to provide a predictive context for its potential efficacy.

Potential Anti-inflammatory Activity

Limited research suggests that this compound may possess anti-inflammatory properties, a characteristic common to many salicylate derivatives. The primary mechanism underlying the anti-inflammatory effects of salicylates is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Salicylates are thought to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

A study in Bioorganic & Medicinal Chemistry explored the anti-inflammatory effects of this compound and its derivatives on lipopolysaccharide (LPS)-induced inflammatory responses in macrophages, suggesting its potential as an anti-inflammatory agent[1][2].

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB_P P-IkB IkB->IkB_P NF-kB->IkB Bound to NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Isobutyl_Salicylate Isobutyl_Salicylate Isobutyl_Salicylate->IKK Inhibits DNA DNA NF-kB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-a, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes

Figure 1. Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Activity of Salicylate Derivatives
CompoundAssayCell LineIC50 Value
Salicylate Ester Derivative 1Nitric Oxide (NO) Production InhibitionMacrophages[Data not available for this compound]
Salicylate Ester Derivative 2TNF-α InhibitionMacrophages[Data not available for this compound]
Salicylate Ester Derivative 3IL-6 InhibitionMacrophages[Data not available for this compound]
Note: This table is a template. Specific quantitative data for this compound is needed from primary literature to populate it.
Experimental Protocol: In Vitro Macrophage-Based Anti-inflammatory Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of a compound like this compound in a macrophage cell line, based on common laboratory practices.

Anti_inflammatory_Assay_Workflow Cell_Culture 1. Culture Macrophage Cell Line (e.g., RAW 264.7) Seeding 2. Seed cells in multi-well plates Cell_Culture->Seeding Pre-treatment 3. Pre-treat cells with various concentrations of this compound Seeding->Pre-treatment Stimulation 4. Stimulate with Lipopolysaccharide (LPS) Pre-treatment->Stimulation Incubation 5. Incubate for a defined period (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection 6. Collect cell culture supernatant Incubation->Supernatant_Collection NO_Assay 7a. Measure Nitric Oxide (NO) production (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay 7b. Measure pro-inflammatory cytokine levels (ELISA for TNF-a, IL-6) Supernatant_Collection->Cytokine_Assay Data_Analysis 8. Analyze data and determine IC50 values NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Figure 2. Generalized workflow for an in vitro anti-inflammatory assay.

Methodology Details:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control). The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • The cell supernatant is collected.

    • Griess reagent is added to the supernatant.

    • The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve.

  • Cytokine Analysis (ELISA):

    • The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of NO production and cytokine secretion is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of this compound that causes 50% inhibition) is determined by non-linear regression analysis.

Potential Antimicrobial Activity

Some studies have indicated that this compound may exhibit antimicrobial properties. A publication in Letters in Applied Microbiology reported that this compound showed antibacterial activity against various foodborne pathogens, including Staphylococcus aureus and Escherichia coli[1][2].

Quantitative Data on Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against key bacterial strains are not consistently reported in readily accessible literature. However, a study on a closely related compound, N-isobutyl-2-hydroxybenzamide, provides some insight into the potential antifungal activity.

CompoundMicroorganismMIC (µM)
N-isobutyl-2-hydroxybenzamideCandida albicans ATCC 900281293.73
This compoundStaphylococcus aureus[Data not available]
This compoundEscherichia coli[Data not available]
Note: The presented MIC value is for a structurally related compound. Further research is needed to determine the specific MIC of this compound against various bacterial strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard laboratory technique to determine MIC values.

MIC_Determination_Workflow Serial_Dilution 1. Prepare serial dilutions of This compound in a 96-well plate Inoculation 3. Inoculate each well with the bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) Inoculum_Prep->Inoculation Incubation 4. Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection 5. Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination 6. Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Figure 3. Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology Details:

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

Conclusion

This compound is a compound with potential biological activities beyond its established use in the fragrance and flavor industries. The existing, though limited, evidence points towards anti-inflammatory and antimicrobial properties. The likely mechanism for its anti-inflammatory action is through the inhibition of the NF-κB signaling pathway, a hallmark of salicylate compounds. While direct and comprehensive quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the information available for structurally related compounds suggests that these biological activities warrant further investigation. The experimental protocols outlined in this guide provide a framework for future research to precisely quantify the efficacy of this compound and to further explore its therapeutic potential. Researchers and drug development professionals are encouraged to conduct further studies to establish a more definitive profile of this compound's biological actions.

References

Isobutyl Salicylate: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl salicylate, an ester of salicylic acid, is a compound with emerging biological significance beyond its traditional use in fragrance and flavor industries. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action within biological systems. Drawing from available scientific literature, this document outlines its anti-inflammatory and antimicrobial properties, focusing on its molecular targets and modulation of key signaling pathways. This guide also presents detailed experimental protocols for assays relevant to the investigation of its biological activities and summarizes the available quantitative data to support further research and development.

Introduction

This compound (IBS) is a colorless to pale yellow liquid with a characteristic floral, herbaceous scent. Chemically, it is the isobutyl ester of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). While extensively utilized in cosmetology and food industries, recent scientific inquiry has begun to explore its potential pharmacological activities, particularly as an anti-inflammatory and antimicrobial agent. Limited but promising research suggests that this compound and its derivatives may exert their effects through mechanisms similar to other salicylates, including the modulation of inflammatory pathways and direct action against microbial pathogens. This guide aims to consolidate the existing knowledge on the biological mechanisms of this compound to serve as a resource for researchers and professionals in drug discovery and development.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are believed to be primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Like other salicylates, this compound is proposed to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—potent inflammatory mediators. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The inhibition of COX-2 is a key target for anti-inflammatory drugs.

Table 1: Cyclooxygenase (COX) Inhibition Data for Related Salicylates

CompoundEnzymeIC50 ValueCell Line/SystemReference
Sodium SalicylateCOX-2>100 µg/mL (in presence of 30 µM arachidonic acid)Human A549 cells[1][2]
Sodium SalicylateCOX-25 µg/mL (co-incubation with IL-1β for 24 hr)Human A549 cells[1]
AspirinCOX-21.67 µg/mLHuman A549 cells[2]

Note: The data presented is for related salicylate compounds and should be considered as indicative of the potential activity of this compound, pending direct experimental verification.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Limited research suggests that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. A study on the anti-inflammatory effects of this compound and its derivatives in LPS-stimulated macrophages was reported in the journal Bioorganic & Medicinal Chemistry.[3][4] While the full quantitative details from this study are not widely available, research on other salicylate derivatives has demonstrated the ability to suppress NF-κB activation. This inhibition can occur through the prevention of IκB degradation, thereby blocking the nuclear translocation of NF-κB.

Signaling Pathway Diagram: Putative Inhibition of the NF-κB Pathway by this compound

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IκB Kinase (IKK) TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Initiates Transcription of Isobutyl_Salicylate This compound Isobutyl_Salicylate->IKK Inhibits (putative) IkB_NFkB->NFkB_active IκB Degradation Griess_Assay_Workflow start Seed RAW 264.7 cells incubate1 Incubate 24h start->incubate1 pretreat Pre-treat with This compound incubate1->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect Supernatant stimulate->collect mix Mix with Griess Reagent collect->mix incubate2 Incubate 10 min mix->incubate2 measure Measure Absorbance at 540 nm incubate2->measure end Quantify NO measure->end Broth_Microdilution_Workflow start Prepare serial dilutions of This compound in 96-well plate inoculate Inoculate wells with bacterial suspension start->inoculate controls Include positive and negative controls inoculate->controls incubate Incubate at 37°C for 24h controls->incubate observe Visually inspect for bacterial growth incubate->observe determine_mic Determine MIC observe->determine_mic

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Isobutyl Salicylate Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is invaluable for determining the thermal stability, decomposition temperatures, and compositional changes of materials.[1][2] The output of a TGA experiment is a thermogram, which plots mass change versus temperature.

For isobutyl salicylate (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ), TGA can elucidate its thermal stability, onset of decomposition, and the kinetics of its degradation. This information is critical for understanding its shelf-life, processing limits, and behavior in various formulations.

Proposed Experimental Protocol for TGA of this compound

This protocol is a comprehensive methodology designed for the thermogravimetric analysis of liquid this compound.

2.1. Instrumentation and Consumables

  • Thermogravimetric Analyzer: A standard TGA instrument (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments TGA7) capable of precise temperature and mass measurements.[3][4]

  • Crucibles: Aluminum oxide (Al₂O₃) or hermetically sealed aluminum crucibles are recommended for liquid samples to prevent evaporation before decomposition.[3][5]

  • Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere to study thermal decomposition without oxidation.

  • Sample: this compound (purity ≥98%).

2.2. Sample Preparation

  • Carefully weigh a representative sample of this compound (approximately 5-10 mg) into a clean, tared TGA crucible.[3]

  • For volatile liquids like this compound, it is crucial to minimize evaporation during sample preparation. Using a hermetically sealed aluminum crucible with a lid that can be pierced by the instrument just before the analysis is the preferred method.[5]

  • If using open crucibles, the time between sample loading and the start of the experiment should be minimized.

2.3. TGA Instrument Parameters

  • Temperature Program:

    • Initial Temperature: 25 °C

    • Heating Rate: 10 °C/min (a common rate for initial screening).

    • Final Temperature: 600 °C (to ensure complete decomposition).

  • Atmosphere:

    • Purge Gas: Nitrogen

    • Flow Rate: 50 mL/min

  • Data Collection:

    • Record mass loss as a function of temperature.

    • The derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.

2.4. Post-Analysis

  • The resulting thermogram (TG curve) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.

  • If coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR), the evolved gases can be identified to elucidate the decomposition mechanism.

Representative Quantitative Data

The following table summarizes hypothetical TGA data for this compound, based on the expected decomposition of salicylic acid esters. The decomposition is proposed to occur in two main stages.

ParameterValueDescription
Onset Decomposition Temperature (T_onset) ~ 150 - 200 °CThe temperature at which significant mass loss begins.
First Stage of Decomposition (Peak 1) ~ 200 - 250 °CCorresponds to the initial fragmentation of the ester.
Mass Loss (Stage 1) ~ 29%Hypothetical mass loss corresponding to the loss of an isobutene molecule (C₄H₈).
Second Stage of Decomposition (Peak 2) ~ 250 - 350 °CCorresponds to the decomposition of the remaining salicylic acid moiety.
Mass Loss (Stage 2) ~ 23%Hypothetical mass loss corresponding to the decarboxylation (loss of CO₂) of salicylic acid.
Final Residue @ 600 °C < 1%Expected to be minimal in an inert atmosphere.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. Experimental Workflow

The following diagram illustrates the key steps in the thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing A Weigh 5-10 mg of This compound B Place in Hermetically Sealed Al Crucible A->B C Load Crucible into TGA Instrument B->C D Set Experimental Parameters (N2 atm, 10°C/min) C->D E Heat from 25°C to 600°C D->E F Record Mass Loss vs. Temperature (TG Curve) E->F G Calculate Derivative (DTG Curve) F->G H Identify Decomposition Temperatures & Mass Loss G->H

TGA Experimental Workflow for this compound.

4.2. Proposed Thermal Decomposition Pathway

Based on the thermal degradation of similar aromatic esters and salicylic acid derivatives, a plausible decomposition pathway for this compound in an inert atmosphere is proposed.[2] The initial step is likely the cleavage of the ester bond, followed by the decomposition of the resulting salicylic acid.

Decomposition_Pathway cluster_initial Initial Compound cluster_stage1 Stage 1 Decomposition cluster_stage2 Stage 2 Decomposition isobutyl_salicylate This compound (C11H14O3) salicylic_acid Salicylic Acid (C7H6O3) isobutyl_salicylate->salicylic_acid Heat (Ester Cleavage) isobutene Isobutene (C4H8) isobutyl_salicylate->isobutene phenol Phenol (C6H6O) salicylic_acid->phenol Further Heating (Decarboxylation) co2 Carbon Dioxide (CO2) salicylic_acid->co2

Proposed Thermal Decomposition of this compound.

Conclusion

This technical guide provides a robust framework for conducting the thermogravimetric analysis of this compound. By following the detailed experimental protocol, researchers can obtain reliable data on its thermal stability. The representative data and proposed decomposition pathway, derived from analogous compounds, offer a solid foundation for interpreting the experimental results. For a more in-depth analysis, coupling the TGA with techniques like mass spectrometry is recommended to identify the evolved gaseous products and confirm the decomposition mechanism.

References

An In-Depth Technical Guide to the Material Safety Data Sheet for Isobutyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the material safety data for Isobutyl Salicylate, tailored for researchers, scientists, and professionals in drug development. It covers detailed safety protocols, physical and chemical properties, and emergency procedures to ensure safe laboratory use.

Chemical Identification and Properties

This compound is a benzoate ester recognized for its characteristic sweet, floral aroma.[1] It is essential to understand its fundamental properties to ensure safe handling and storage in a laboratory environment.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name Isobutyl 2-hydroxybenzoate
Synonyms 2-methylpropyl 2-hydroxybenzoate, Salicylic Acid Isobutyl Ester[2][3][4]
CAS Number 87-19-4[2][5][6]
Molecular Formula C11H14O3[3][4]
Molecular Weight 194.23 g/mol [1][4]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, floral, balsamic[1]
Boiling Point 259 - 267 °C[1][4]
Flash Point > 93.3 °C (> 200.0 °F)[1][7]
Vapor Pressure 0.01 mm Hg (at 25 °C)[7]
Solubility Slightly soluble in water; Soluble in ethanol and organic solvents[1]
Chemical Stability Stable under recommended storage conditions[8]

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that necessitate careful handling. The primary hazards are acute oral toxicity and significant aquatic toxicity.[6][9]

Table 3: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed[2][9][10]
Skin Irritation -H315: Causes skin irritation[5]
Eye Irritation -H319: Causes serious eye irritation[5]
Hazardous to the Aquatic Environment, Acute 1H400: Very toxic to aquatic life[6]
Hazardous to the Aquatic Environment, Chronic 2H410/H411: Very toxic to aquatic life with long lasting effects[6][9]

The substance is labeled with the GHS pictograms GHS07 (exclamation mark) for oral toxicity and GHS09 (environment) for its aquatic hazards.[4][6] The signal word is "Warning".[2][5][9]

Toxicological Information

Toxicological data is critical for assessing the potential health effects of this compound upon exposure. The most significant value is its oral toxicity.

Table 4: Acute Toxicity Data for this compound

RouteSpeciesValue (LD50)
Oral Rat1310 - 1560 mg/kg[6][8]

While comprehensive data on other toxicological endpoints like carcinogenicity and reproductive toxicity is limited, some sources indicate it can cause mild to serious skin and eye irritation upon direct contact.[1][2][5]

Experimental Protocols and Safe Handling

Adherence to strict protocols is mandatory to minimize risk during the handling and use of this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1][5]

    • Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Wear a standard lab coat, chemical-resistant gloves (e.g., nitrile), and protective goggles to prevent skin and eye contact.[1]

  • Handling the Chemical :

    • Avoid direct contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[9][10]

    • Use non-sparking tools to prevent fire, as static discharge can be a risk.[5]

    • Wash hands thoroughly after handling the substance.[9][10]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]

    • Keep away from incompatible materials such as strong oxidizing agents.[2][8]

Safe_Handling_Workflow cluster_prep Preparation cluster_use Laboratory Use cluster_disposal Post-Use & Disposal Receiving Receiving & Verification Storage Secure Storage Receiving->Storage Pre_Use Pre-Use Check (Container Integrity, Label) Storage->Pre_Use PPE Don PPE Pre_Use->PPE Handling Experimentation in Fume Hood PPE->Handling Post_Use Decontamination of Work Area Handling->Post_Use Waste Waste Collection (Labeled Container) Post_Use->Waste Disposal Licensed Disposal Waste->Disposal

Caption: Workflow for the safe handling of this compound in a laboratory.
  • Immediate Actions :

    • Evacuate non-essential personnel from the spill area.[5]

    • Eliminate all sources of ignition.[5][7]

    • Ensure the area is well-ventilated.

  • Containment :

    • Wear appropriate PPE, including respiratory protection if vapors are significant.

    • Stop the leak if it is safe to do so.[7]

    • Contain the spill using an inert absorbent material such as sand, earth, or commercial sorbents.[1][7] Do not let the chemical enter drains or waterways.[5][9]

  • Cleanup and Disposal :

    • Carefully collect the absorbed material into a suitable, closed container labeled as hazardous waste.[7][8]

    • Dispose of the waste through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[8][9][10]

    • Clean the spill area thoroughly with soap and water.

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

  • General Advice : Show the safety data sheet to the medical personnel in attendance.[7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[9]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[1][9][10]

  • Eye Contact : Flush the eyes immediately with large amounts of water for at least 15 minutes. Contact a physician if symptoms persist.[1][10]

  • Ingestion : Rinse the mouth with water.[10] Do NOT induce vomiting.[1] Call a poison control center or a doctor immediately for medical help.[9][10]

First_Aid_Measures cluster_exposure Routes of Exposure cluster_action First-Aid Response Inhalation Inhalation FreshAir Move to Fresh Air Seek Medical Help Inhalation->FreshAir Skin Skin Contact WashSkin Remove Clothing Wash with Soap & Water Skin->WashSkin Eye Eye Contact FlushEyes Flush with Water for 15 Minutes Eye->FlushEyes Ingestion Ingestion RinseMouth Rinse Mouth Call Poison Center Ingestion->RinseMouth

Caption: Logical relationship of first-aid measures for different exposure routes.

Fire-Fighting and Disposal

  • Fire-Fighting Measures :

    • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2) as suitable extinguishing media.[1][7][10]

    • Do not use a solid water stream, as it may scatter and spread the fire.[7]

    • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

    • Under fire conditions, hazardous decomposition products like carbon oxides can be formed.[8][10]

  • Disposal :

    • This material and its container must be disposed of as hazardous waste.[7]

    • Do not allow the product to enter drains or waterways.[6]

    • Disposal must be conducted by a licensed disposal company in compliance with all applicable environmental regulations.[8][9]

References

Methodological & Application

Application Notes: Synthesis of Isobutyl Salicylate Using a Boric Acid Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isobutyl salicylate is an aromatic ester widely used in the fragrance and flavor industries for its characteristic sweet, floral, and slightly medicinal scent. The synthesis of this compound is typically achieved through the Fischer esterification of salicylic acid with isobutyl alcohol. While strong mineral acids like sulfuric acid have traditionally been used as catalysts, they present challenges such as equipment corrosion, environmental pollution, and undesirable side reactions that can impact the final product's aroma quality.[1]

Boric acid (H₃BO₃) has emerged as a viable and advantageous alternative catalyst for this reaction. It is a mild, inexpensive, and environmentally friendly Lewis acid that promotes the esterification of salicylic acid with high efficiency.[2][3] The use of boric acid minimizes corrosive by-products and simplifies the purification process, leading to a high-purity final product.[2] This method is particularly noted for its chemoselectivity in catalyzing the esterification of α-hydroxycarboxylic acids like salicylic acid.

Catalytic Mechanism

The catalytic activity of boric acid in the esterification of salicylic acid is attributed to its function as a mild Lewis acid. The proposed mechanism involves the formation of a cyclic intermediate where boric acid coordinates with both the hydroxyl and carboxyl groups of salicylic acid. This coordination activates the carboxylic acid group, making it more susceptible to nucleophilic attack by isobutyl alcohol, thereby facilitating the esterification process and the subsequent elimination of water.

Quantitative Data Summary

The following table summarizes the general reaction parameters and outcomes for the synthesis of salicylates using a boric acid catalyst, based on available literature. It is important to note that while a specific patent covers the synthesis of this compound with boric acid, it provides a general procedure without precise quantitative details for this specific ester.[1] The data presented is a compilation from general descriptions and analogous reactions.

ParameterValue/RangeSource
Reactants Salicylic Acid, Isobutyl Alcohol[1]
Catalyst Boric Acid (H₃BO₃)[1]
Reported Yield 90-95%[1]
Product Purity >99%[1]
Reaction Type Azeotropic Reflux Dehydration[1]
Work-up Aqueous wash to remove unreacted acid[1]
Purification Vacuum Fractionation[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using a boric acid catalyst, adapted from established procedures for similar esterifications.[1]

1. Materials and Equipment

  • Materials:

    • Salicylic Acid

    • Isobutyl Alcohol (Isobutanol)

    • Boric Acid (commercial grade)

    • Sodium Bicarbonate solution (5% w/v, for washing)

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

    • (Optional) A suitable solvent for azeotropic removal of water (e.g., toluene, benzene)

  • Equipment:

    • Three-necked round-bottom flask

    • Heating mantle with an automatic temperature controller

    • Reflux condenser

    • Dean-Stark trap or a similar water separator

    • Thermometer

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

2. Reaction Setup

  • Assemble the reaction apparatus in a fume hood. Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a thermometer.

  • Ensure all glassware is dry before starting the reaction.

3. Synthesis Procedure

  • Charge the three-necked flask with salicylic acid, isobutyl alcohol, and boric acid. A common starting point for the molar ratio of alcohol to acid in similar esterifications is 3:1 to use the excess alcohol as a solvent and drive the reaction equilibrium towards the product.[4]

  • Begin stirring the mixture to ensure homogeneity.

  • Turn on the heating mantle and heat the mixture to reflux. The reaction temperature will be determined by the boiling point of the azeotropic mixture.

  • Continuously monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water no longer accumulates in the trap.[1]

4. Work-up and Purification

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.[1]

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A 5% sodium bicarbonate solution to neutralize and remove any unreacted salicylic acid and the boric acid catalyst. (Caution: CO₂ evolution may occur).

    • Saturated brine solution to remove residual water and inorganic salts.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess isobutyl alcohol and any azeotropic solvent using a rotary evaporator. The resulting liquid is the crude this compound.

  • Purify the crude ester by vacuum fractionation (vacuum distillation) to obtain the final product with high purity (>99%).[1]

Visualizations

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Esterification cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification reactants Charge Flask: - Salicylic Acid - Isobutyl Alcohol - Boric Acid heating Heat to Reflux reactants->heating Start Stirring apparatus Assemble Apparatus: - 3-Neck Flask - Reflux Condenser - Dean-Stark Trap water_removal Azeotropic Water Removal heating->water_removal completion Reaction Completion (No more water collected) water_removal->completion cooling Cool to Room Temp completion->cooling washing Wash with NaHCO₃ & Brine cooling->washing drying Dry Organic Layer (e.g., MgSO₄) washing->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation distillation Vacuum Fractionation evaporation->distillation Crude Product product Pure this compound (>99%) distillation->product

Caption: Workflow for the synthesis of this compound.

Proposed Catalytic Cycle

G cluster_main Boric Acid Catalyzed Esterification SA Salicylic Acid Complex Activated Cyclic Borate Intermediate SA->Complex + B(OH)₃ - 2H₂O BA B(OH)₃ (Boric Acid) BA->SA Catalytic Cycle Alcohol Isobutyl Alcohol (Nucleophile) Product This compound + H₂O Complex->Product + Isobutyl Alcohol Product->BA + H₂O (Catalyst Regeneration)

Caption: Proposed mechanism for boric acid catalysis.

References

Green Synthesis of Isobutyl Salicylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the green synthesis of isobutyl salicylate, a widely used fragrance and flavor compound. It focuses on environmentally benign methods that offer high yields and purity while minimizing waste and hazardous substance use. This guide compares various catalytic systems and provides a step-by-step protocol for selected green synthesis methods.

Introduction

This compound is an ester of salicylic acid and isobutanol, possessing a characteristic floral, herbaceous odor. Traditionally, its synthesis involves esterification catalyzed by strong mineral acids like sulfuric acid, which leads to corrosion, significant waste generation, and environmental concerns. Green chemistry principles encourage the development of cleaner, more sustainable synthetic routes. This document outlines several green alternatives to the conventional synthesis of this compound, emphasizing the use of reusable solid acid catalysts and milder reaction conditions.

Comparative Data of Green Synthesis Methods

The following table summarizes the quantitative data for different green catalytic methods for the synthesis of this compound, allowing for easy comparison of their efficacy.

Catalyst SystemMolar Ratio (Isobutanol:Salicylic Acid)Catalyst LoadingReaction Time (hours)Temperature (°C)Yield (%)Reference
Rare-Earth Solid Superacid (SO₄²⁻/TiO₂/La³⁺)3:11.0 g (for 0.1 mol salicylic acid)3Not specified, reflux96.2[1]
Boric Acid (H₃BO₃)1.2-3:11-10% (of salicylic acid weight)5-10120-17090-95[2]

Experimental Protocols

Synthesis using a Reusable Rare-Earth Solid Superacid Catalyst

This protocol details the synthesis of this compound using a highly efficient and reusable solid superacid catalyst.

Materials:

  • Salicylic acid (0.1 mol, 13.81 g)

  • Isobutanol (0.3 mol, 22.24 g, 27.8 mL)

  • Rare-earth solid superacid catalyst (SO₄²⁻/TiO₂/La³⁺) (1.0 g)

  • Benzene (15 mL) (Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Toluene can be used as a less hazardous alternative.)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (0.1 mol), isobutanol (0.3 mol), the rare-earth solid superacid catalyst (1.0 g), and benzene (15 mL).

  • Assemble the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction for 3 hours, monitoring the collection of water.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid catalyst. The catalyst can be washed with a solvent (e.g., ethyl acetate), dried, and stored for reuse.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any unreacted salicylic acid.

  • Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess isobutanol.

  • The resulting crude this compound can be further purified by vacuum distillation if required.

Synthesis using Boric Acid as a Catalyst

This protocol describes a more environmentally friendly approach using boric acid, which is less corrosive and hazardous than strong mineral acids.

Materials:

  • Salicylic acid (1 mol, 138.12 g)

  • Isobutanol (1.2 to 3 mol, 88.95 g to 222.38 g)

  • Boric acid (1% to 10% of salicylic acid weight, 1.38 g to 13.81 g)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Distillation setup for azeotropic removal of water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine salicylic acid, isobutanol (in the desired molar ratio, e.g., 1:2), and boric acid.

  • Heat the mixture to a temperature between 120°C and 170°C with constant stirring.

  • Continuously remove the water formed during the reaction via azeotropic distillation.

  • Maintain the reaction for 5 to 10 hours. The reaction progress can be monitored by measuring the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove any unreacted salicylic acid and boric acid.

  • Separate the organic layer and wash it with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The this compound can be purified by distillation under reduced pressure.

Promising Green Alternative Methods

Ultrasound-Assisted Synthesis

Ultrasound irradiation can significantly accelerate the esterification reaction, often at lower temperatures and with shorter reaction times. A general approach would involve sonicating a mixture of salicylic acid, isobutanol, and a suitable acid catalyst (e.g., a solid acid or a small amount of sulfuric acid) at room temperature or with gentle heating.

Enzymatic Synthesis

Lipases are enzymes that can catalyze esterification under very mild and highly selective conditions. A typical procedure would involve dissolving salicylic acid and isobutanol in a suitable organic solvent (or in a solvent-free system) and adding an immobilized lipase (e.g., Novozym 435). The reaction is then agitated at a controlled temperature (e.g., 40-60°C) for a specified period. The immobilized enzyme can be easily recovered by filtration and reused.

Visualizations

Green_Synthesis_Workflow Reactants Reactants (Salicylic Acid, Isobutanol) Reaction Esterification Reaction (Heating/Reflux) Reactants->Reaction Catalyst Green Catalyst (e.g., Solid Acid) Catalyst->Reaction Workup Work-up (Neutralization, Washing) Reaction->Workup Catalyst_Recovery Catalyst Recovery & Reuse Reaction->Catalyst_Recovery Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product Catalyst_Recovery->Catalyst

Caption: General workflow for the green synthesis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalyst SA Salicylic Acid Esterification Esterification SA->Esterification IB Isobutanol IB->Esterification Cat Solid Acid (e.g., SO₄²⁻/TiO₂/La³⁺) Cat->Esterification Intermediate Tetrahedral Intermediate Esterification->Intermediate Product This compound Intermediate->Product Water Water Intermediate->Water

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols: Isobutyl Salicylate in Flavor Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of isobutyl salicylate for use in flavor formulation, including its sensory profile, physicochemical properties, and recommended applications. The accompanying protocols offer detailed methodologies for sensory evaluation and quantitative analysis to guide researchers and flavor chemists in their development work.

Introduction to this compound in Flavor Applications

This compound (FEMA No. 2213) is a flavoring substance recognized for its unique aromatic profile that can impart novel and enhancing characteristics to a variety of food and beverage products. While it has a more established history in the fragrance industry, its application in flavors offers an opportunity for innovation. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and expressed "no safety concern at current levels of intake when used as a flavouring agent"[1].

Organoleptic Profile: At a concentration of 3.00 ppm in water, this compound is described as having a sweet, cooling, and spicy taste with fruity nuances[1]. Its overall flavor and aroma profile is complex, with the following descriptors being commonly reported:

  • Primary Notes: Sweet, spicy, cooling, wintergreen nuance[1][2].

  • Secondary Notes: Herbaceous-green, slightly floral, with orchid-like nuances[3].

  • Subtle Undertones: A hay-like and slightly metallic background note, which is characteristic of many salicylates, may also be perceived[3].

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different food matrices and during processing.

PropertyValueReference
Synonyms Isobutyl 2-hydroxybenzoate, 2-Methylpropyl 2-hydroxybenzoate[1]
CAS Number 87-19-4[1]
FEMA Number 2213[1][2]
JECFA Number 902[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Colorless to pale yellow liquid[3][4]
Purity ≥98%[3]
Boiling Point 260 - 262 °C[4]
Flash Point > 93.3 °C (> 200.0 °F) (Closed Cup)[5]
Solubility Insoluble in water; soluble in ethanol and oils[3]

Applications in Flavor Formulations

While detailed quantitative data for a wide range of applications is limited, this compound is noted for its potential use in specific flavor categories. Its complex profile makes it a versatile ingredient for building unique flavor experiences.

Recommended Usage Levels

The primary quantitative guidance available suggests a maximum use level of up to 3.00 ppm in the final product[1][2]. It is mentioned as being used in beer and a variety of fruit flavors, though often at very low levels[3]. Due to its potent character, it is recommended to start evaluations at much lower concentrations (e.g., in the parts-per-billion range) and incrementally increase to the desired sensory effect.

Potential Applications

Based on its flavor profile, this compound can be a valuable component in the following flavor types:

  • Fruit Flavors: Its fruity and sweet notes can enhance and add complexity to berry, grape, and other dark fruit flavors. It may also be used to introduce a novel nuance to tropical and orchard fruit profiles.

  • Beverages: In non-alcoholic beverages, it can provide a cooling sensation and a spicy lift. Its use in beer is documented, where it could contribute to the overall aromatic bouquet, particularly in craft and specialty beers[3].

  • Confectionery: The sweet, spicy, and cooling aspects of this compound make it suitable for use in hard candies, chewing gum, and mint-flavored products.

  • Herbal and Floral Flavors: Its natural herbaceous and floral notes can be used to build complex herbal and floral flavor profiles for teas, liqueurs, and other botanical-themed products.

Experimental Protocols

The following sections provide detailed protocols for the sensory evaluation and quantitative analysis of this compound in flavor applications.

Protocol for Sensory Evaluation: Difference-from-Control Test

This protocol is designed to determine the sensory contribution of this compound in a simple beverage matrix and to establish its approximate detection and recognition thresholds.

Objective: To evaluate the sensory characteristics of this compound at varying concentrations in a 5% sucrose solution and to determine the concentration at which a statistically significant difference from a control sample is perceived.

Materials and Equipment:

  • This compound (food grade)

  • Sucrose

  • Deionized, odor-free water

  • Volumetric flasks and pipettes

  • Glass beakers

  • Analytical balance

  • Sensory evaluation booths with controlled lighting and ventilation

  • Coded sample cups

  • Water for palate cleansing

  • Data collection software or ballots

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1000 ppm stock solution of this compound in 95% ethanol.

    • From this, prepare a 10 ppm aqueous stock solution by diluting with deionized water. Ensure complete dissolution.

  • Sample Preparation:

    • Prepare a 5% (w/v) sucrose solution in deionized water to serve as the base.

    • Prepare a series of test samples by spiking the 5% sucrose solution with the 10 ppm aqueous stock solution to achieve final concentrations of 0.05, 0.1, 0.5, 1.0, 2.0, and 3.0 ppm of this compound.

    • Prepare a control sample of the 5% sucrose solution with no added this compound.

  • Sensory Panel:

    • Recruit 15-20 trained sensory panelists.

    • Brief the panelists on the nature of the test, ensuring they are aware they will be evaluating samples for differences in aroma and flavor.

  • Testing Protocol (Triangle Test):

    • For each concentration, present the panelists with three coded samples (a triad). Two of the samples are identical (either both control or both test sample), and one is different.

    • The order of presentation of the triads should be randomized for each panelist.

    • Instruct the panelists to taste each sample from left to right and identify the sample that is different from the other two.

    • After identifying the odd sample, ask them to describe the perceived flavor and aroma attributes of that sample.

    • Ensure panelists cleanse their palate with water between each triad.

  • Data Analysis:

    • For each concentration, tabulate the number of correct identifications of the odd sample.

    • Use statistical tables for the triangle test to determine if the number of correct identifications is significant at a given confidence level (typically p < 0.05).

    • The lowest concentration at which a statistically significant difference is detected is the detection threshold .

    • Analyze the descriptors provided by the panelists to characterize the flavor profile at different concentrations. The lowest concentration at which the characteristic flavor of this compound is consistently identified is the recognition threshold .

Experimental Workflow for Sensory Evaluation

sensory_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis stock_sol Prepare 1000 ppm Stock Solution (in Ethanol) aq_stock Prepare 10 ppm Aqueous Stock stock_sol->aq_stock test_samples Spike Base to Create Test Concentrations (0.05 - 3.0 ppm) aq_stock->test_samples base_sol Prepare 5% Sucrose Solution (Base) base_sol->test_samples triangle_test Conduct Triangle Tests (Randomized Order) test_samples->triangle_test panel_brief Brief Sensory Panel panel_brief->triangle_test describe_flavor Panelists Describe Odd Sample triangle_test->describe_flavor tabulate_results Tabulate Correct Identifications describe_flavor->tabulate_results stat_analysis Statistical Analysis (p < 0.05) tabulate_results->stat_analysis det_threshold Determine Detection Threshold stat_analysis->det_threshold rec_threshold Determine Recognition Threshold stat_analysis->rec_threshold

Caption: Workflow for the sensory evaluation of this compound.

Protocol for Quantitative Analysis: GC-MS

This protocol outlines a method for the quantification of this compound in a clear beverage matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with liquid-liquid extraction.

Objective: To accurately quantify the concentration of this compound in a beverage sample.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler vials

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Pipettes and volumetric flasks

  • Analytical balance

  • This compound standard (>99% purity)

  • Internal Standard (e.g., Methyl Salicylate, if not present in the sample)

  • Hexane (or other suitable non-polar solvent, HPLC grade)

  • Anhydrous sodium sulfate

  • Beverage sample

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare a 1000 ppm stock solution of this compound in hexane.

    • Prepare a 1000 ppm stock solution of the internal standard (IS) in hexane.

    • Create a series of calibration standards by diluting the this compound stock solution with hexane to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm).

    • Spike each calibration standard with the IS to a constant concentration (e.g., 1 ppm).

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.

    • Spike the sample with the IS to the same concentration as the calibration standards (1 ppm).

    • Add 10 mL of hexane to the centrifuge tube.

    • Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC-MS autosampler vial.

  • GC-MS Analysis:

    • GC Conditions (example):

      • Injector: Splitless mode, 250°C

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Oven Program: 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min

      • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • MS Conditions (example):

      • Ion Source: Electron Ionization (EI), 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor:

        • This compound: m/z 120 (quantifier), 138, 92

        • Internal Standard (Methyl Salicylate): m/z 120, 152, 92 (Note: If using Methyl Salicylate as IS, ensure its quantifier ion does not interfere with this compound)

  • Data Analysis and Quantification:

    • Integrate the peak areas for the quantifier ions of this compound and the internal standard.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.

    • Calculate the peak area ratio for the beverage sample and determine its concentration using the calibration curve.

Workflow for GC-MS Quantification

gcms_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification prep_standards Prepare Calibration Standards (0.1 - 5.0 ppm) spike_standards Spike Standards with IS prep_standards->spike_standards prep_is Prepare Internal Standard (IS) prep_is->spike_standards spike_sample Spike Sample with IS prep_is->spike_sample gcms_run Inject into GC-MS spike_standards->gcms_run sample_prep 10 mL Beverage Sample sample_prep->spike_sample extraction Liquid-Liquid Extraction (with Hexane) spike_sample->extraction dry_extract Dry Extract with Na₂SO₄ extraction->dry_extract dry_extract->gcms_run data_acq Data Acquisition (SIM Mode) gcms_run->data_acq integrate_peaks Integrate Peak Areas (Analyte and IS) data_acq->integrate_peaks calc_ratios Calculate Peak Area Ratios integrate_peaks->calc_ratios cal_curve Construct Calibration Curve calc_ratios->cal_curve quantify_sample Quantify this compound in Sample calc_ratios->quantify_sample cal_curve->quantify_sample

Caption: Workflow for the quantitative analysis of this compound.

Stability and Interactions

Stability: this compound is generally a stable molecule under normal conditions of use and storage[3][5]. However, its stability in specific food matrices and under various processing conditions (e.g., pasteurization, baking, exposure to light) should be empirically determined for each new application to ensure the flavor profile remains consistent throughout the product's shelf life.

Interactions: The interaction of this compound with other flavor compounds is not well-documented in publicly available literature. However, based on its chemical nature as an ester with phenolic and aromatic characteristics, it is likely to have synergistic or blending effects with other flavor molecules. For instance, it may blend well with fruity esters to enhance ripeness, with vanilla and coumarin for sweet-creamy notes, and with other spicy compounds to create a more complex spice profile. Experimental blending studies are recommended to explore these potential synergies.

Logical Relationship in Flavor Formulation

formulation_logic cluster_concept Flavor Concept Development cluster_ingredient Ingredient Selection cluster_formulation Formulation & Evaluation cluster_final Final Application concept Define Target Flavor Profile (e.g., 'Spiced Berry') base_notes Base Notes (e.g., Raspberry Ketone, Ethyl Acetate) concept->base_notes isobutyl_salicylate This compound (Modifier for 'Spicy/Cooling' Nuance) concept->isobutyl_salicylate top_notes Top Notes (e.g., Aldehydes, Citrus Oils) concept->top_notes initial_blend Create Initial Blend base_notes->initial_blend isobutyl_salicylate->initial_blend top_notes->initial_blend sensory_eval Sensory Evaluation (Protocol 4.1) initial_blend->sensory_eval refine_blend Refine Ratios sensory_eval->refine_blend analytical_eval Analytical Verification (Protocol 4.2) analytical_eval->refine_blend refine_blend->initial_blend Iterate final_flavor Final Flavor Concentrate refine_blend->final_flavor application_test Test in Food Matrix (e.g., Beverage, Confectionery) final_flavor->application_test stability_test Shelf-Life & Stability Testing application_test->stability_test

Caption: Logical workflow for incorporating this compound into a flavor formulation.

References

Application Notes and Protocols: Antimicrobial Activity of Isobutyl Salicylate Against E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl salicylate, an ester of salicylic acid, has demonstrated antimicrobial activity against a range of microorganisms, including the gram-negative bacterium Escherichia coli (E. coli). This document provides a summary of its potential efficacy, putative mechanisms of action, and detailed protocols for evaluating its antimicrobial properties. While specific quantitative data for this compound against E. coli is not extensively available in peer-reviewed literature, the provided protocols are based on established methodologies for assessing antimicrobial agents. The data presented for salicylic acid microcapsules is included to offer a comparative reference for a related compound.

Data Presentation

CompoundOrganismMIC (mg/mL)MBC (mg/mL)Reference
Salicylic Acid MicrocapsulesEscherichia coli44[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Putative Mechanism of Action

The antimicrobial action of salicylates against E. coli is believed to be multifactorial. While the precise mechanism for this compound has not been fully elucidated, it is hypothesized to share similarities with other salicylates. The proposed mechanisms include:

  • Disruption of Bacterial Membranes: Salicylates may interfere with the integrity of the bacterial cell wall and membrane, leading to the leakage of intracellular components such as alkaline phosphatase, nucleic acids, and proteins.[1]

  • Induction of the mar Operon: Salicylic acid has been shown to induce the multiple antibiotic resistance (mar) operon in E. coli. This operon regulates the expression of genes involved in antibiotic resistance, and its activation can lead to decreased permeability of the outer membrane.

  • mar-Independent Pathway: Evidence also suggests that salicylates can activate a mar-independent pathway that contributes to antibiotic resistance.

Signaling Pathway

The induction of the mar operon by salicylates is a key signaling pathway associated with the bacterial response to this class of compounds.

mar_operon_pathway cluster_extracellular Extracellular cluster_cell E. coli Cell Isobutyl_Salicylate This compound MarR MarR (Repressor) Isobutyl_Salicylate->MarR Binds to and inactivates mar_Operon marRAB Operon MarR->mar_Operon Represses MarA MarA (Activator) mar_Operon->MarA Expresses Efflux_Pumps Efflux Pumps (e.g., AcrAB-TolC) MarA->Efflux_Pumps Upregulates Porin_Downregulation Outer Membrane Porin Downregulation (e.g., OmpF) MarA->Porin_Downregulation Downregulates Antibiotic_Efflux Increased Antibiotic Efflux Efflux_Pumps->Antibiotic_Efflux Decreased_Permeability Decreased Antibiotic Permeability Porin_Downregulation->Decreased_Permeability

Caption: Putative signaling pathway of this compound in E. coli.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

mic_workflow Start Start: Prepare Materials Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate wells with E. coli suspension Serial_Dilution->Inoculate Inoculum_Prep Prepare E. coli Inoculum (0.5 McFarland standard) Inoculum_Prep->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually inspect for turbidity Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

  • This compound

  • E. coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 100 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution, diluted in CAMHB to the desired starting concentration, to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well.

    • Continue this process from well 2 to well 10.

    • Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no this compound).

    • Well 12 serves as the sterility control (no inoculum).

  • Preparation of Bacterial Inoculum:

    • Culture E. coli on a suitable agar plate overnight at 37°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control well.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a follow-up to the MIC assay to determine the concentration of the antimicrobial agent that results in bacterial death.

mbc_workflow Start Start: From MIC plate Select_Wells Select wells from MIC assay with no visible growth Start->Select_Wells Plate_Samples Plate 10 µL from each selected well onto agar plates Select_Wells->Plate_Samples Incubate Incubate agar plates at 37°C for 24-48h Plate_Samples->Incubate Count_Colonies Count the number of colonies Incubate->Count_Colonies Determine_MBC MBC = Lowest concentration with ≥99.9% reduction in CFU/mL Count_Colonies->Determine_MBC End End Determine_MBC->End

Caption: Workflow for MBC determination.

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Incubator (37°C)

  • Subculturing from MIC Wells: Following the determination of the MIC, select the wells showing no visible growth.

  • Plating: Aliquot 10 µL from each of these clear wells and spread onto separate MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 24-48 hours.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

This compound presents a promising avenue for the development of new antimicrobial agents against E. coli. The protocols outlined in this document provide a standardized framework for researchers to further investigate its efficacy and mechanism of action. Further studies are warranted to establish a comprehensive profile of its antimicrobial activity, including the determination of specific MIC and MBC values, and to explore its potential in various applications.

References

Application Notes and Protocols: Anti-inflammatory Properties of Isobutyl Salicylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Salicylic acid and its derivatives are a well-established class of compounds with significant anti-inflammatory, analgesic, and antipyretic properties. Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. Isobutyl salicylate, an ester derivative of salicylic acid, is of interest for its potential to offer a modified pharmacokinetic profile and targeted delivery, potentially enhancing its therapeutic efficacy while minimizing side effects.

This document provides a comprehensive overview of the methodologies used to assess the anti-inflammatory properties of this compound and its derivatives. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also includes data for closely related salicylate compounds to provide a comparative context. The protocols detailed herein are adaptable for the systematic evaluation of novel salicylate derivatives.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of salicylate derivatives can be quantified through various in vitro assays. The following tables summarize key inhibitory data for representative salicylate compounds, offering a benchmark for the evaluation of this compound derivatives.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundTargetIC50 (µM)Assay TypeReference
AspirinCOX-25.35PGE2 synthesis in RAW 264.7 cells[1]
Sodium SalicylateCOX-2>100PGE2 synthesis in RAW 264.7 cells[1]
Gentisic AcidCOX-210-100 (significant suppression)PGE2 synthesis in RAW 264.7 cells[1]
Salicyl-Coenzyme ACOX-2100 (significant suppression)PGE2 synthesis in RAW 264.7 cells[1]

Table 2: Inhibition of Inflammatory Mediators

CompoundMediatorCell LineInhibition DataAssay Type
Methyl Salicylate Derivative (M16)IL-6RAW 264.7Dose-dependent inhibitionELISA
Methyl Salicylate Derivative (M16)TNF-αRAW 264.7Dose-dependent inhibitionELISA

Note: Specific IC50 values for M16 were not provided in the source material.

Signaling Pathways in Inflammation

The anti-inflammatory action of salicylate derivatives primarily involves the inhibition of the arachidonic acid cascade through the blockade of COX enzymes. This, in turn, reduces the production of prostaglandins, which are key mediators of inflammation. Other potential mechanisms include the modulation of nitric oxide synthesis and the suppression of pro-inflammatory cytokine production.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isobutyl_Salicylate This compound Derivatives Isobutyl_Salicylate->COX1_COX2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound Derivatives.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key in vitro assays to evaluate the anti-inflammatory properties of this compound derivatives.

In Vitro Cyclooxygenase (COX-2) Inhibitory Assay

This protocol outlines a fluorometric method to determine the COX-2 inhibitory activity of test compounds.

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_detection Detection & Analysis Prep_Compounds Prepare test compound (this compound derivative) and control solutions in DMSO Add_Reagents Add Tris-HCl buffer, COX-2 cofactor, COX-2 enzyme, and sample/control to a 96-well plate Prep_Compounds->Add_Reagents Prep_Reagents Prepare COX-2 working solutions (enzyme, cofactor, probe, substrate) as per kit instructions Prep_Reagents->Add_Reagents Incubate_1 Incubate at 37°C for 10 minutes Add_Reagents->Incubate_1 Add_Probe Add COX-2 probe to each well Incubate_1->Add_Probe Add_Substrate Initiate reaction by adding COX-2 substrate Add_Probe->Add_Substrate Incubate_2 Incubate at 37°C for 5 minutes in the dark Add_Substrate->Incubate_2 Measure_Fluorescence Measure fluorescence (Ex: 560 nm, Em: 590 nm) Incubate_2->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition and IC50 value Measure_Fluorescence->Calculate_Inhibition

Caption: Workflow for the In Vitro COX-2 Inhibition Assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound derivative and a positive control (e.g., indomethacin) in DMSO.

    • Prepare a series of dilutions of the test compound at various concentrations.

    • Reconstitute and prepare the COX-2 enzyme, cofactor, probe, and substrate solutions according to the manufacturer's instructions (e.g., a commercial COX-2 inhibitor screening assay kit).

  • Assay Procedure:

    • In a 96-well black plate, add the following in sequence:

      • 150 µL Tris-HCl buffer (pH 7.8)

      • 10 µL COX-2 cofactor working solution

      • 10 µL COX-2 working solution

      • 10 µL of the test compound solution or DMSO for the control wells.

    • Mix the contents of the wells and incubate the plate at 37°C for 10 minutes.

    • Add 10 µL of the COX-2 probe to each well.

    • Initiate the reaction by quickly adding 10 µL of the COX-2 substrate to each well.

    • Incubate the plate at 37°C for 5 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at 560 nm and emission at 590 nm.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound using the following formula:

      • % Inhibition = [(RFU_control - RFU_sample) / RFU_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide Synthase (NOS) Activity Assay

This protocol describes a colorimetric assay to measure the activity of NOS by quantifying the amount of nitric oxide (NO) produced.

Protocol:

  • Sample Preparation:

    • Prepare cell or tissue lysates by homogenization in a cold assay buffer containing protease inhibitors.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay Procedure:

    • In a 96-well plate, add 30-60 µL of the sample (lysate) or purified NOS enzyme.

    • Adjust the total volume in each well to 60 µL with NOS Assay Buffer.

    • Prepare a reaction mix containing the NOS substrate (L-arginine) and cofactors (NADPH, FAD, FMN, etc.) according to a commercial kit's instructions.

    • Add 40 µL of the reaction mix to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Nitric Oxide Detection (Griess Assay):

    • At the end of the incubation, add Griess reagents 1 and 2 to each well to convert the produced NO into a colored azo compound.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the NOS activity based on a standard curve generated with known concentrations of nitrite.

Cytokine Release Assay in RAW 264.7 Macrophages

This protocol details the procedure for measuring the inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Induce an inflammatory response by treating the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, wash the cells twice with PBS.

    • Treat the LPS-stimulated cells with various concentrations of the this compound derivative for an additional 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • Cytokine Measurement (ELISA):

    • Quantify the concentrations of IL-6 and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Determine the percentage of inhibition of cytokine release for each concentration of the test compound compared to the LPS-treated control.

Disclaimer: The experimental protocols provided are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup and the reagents used. The quantitative data presented for related salicylate compounds are for comparative purposes and may not be directly extrapolated to this compound derivatives. A thorough investigation is required to determine the specific anti-inflammatory profile of this compound and its analogs.

References

Application Notes and Protocols for the Quantification of Isobutyl Salicylate by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isobutyl salicylate is an organic ester widely used as a fragrance and flavoring agent. Its quantification is crucial for quality control in various industries, including cosmetics, food and beverage, and pharmaceuticals. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and reliable analytical technique for the determination of this compound. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method. The method is based on established principles for the analysis of similar salicylate esters and is suitable for researchers, scientists, and drug development professionals.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. The non-polar nature of this compound makes it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

Table 1: HPLC-UV Method Parameters for this compound Quantification

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (65:35, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm
Run Time Approximately 10 minutes

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for sample and standard preparation)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve may include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.

  • Accurately weigh an appropriate amount of the sample, estimated to contain this compound within the calibration range, into a volumetric flask.

  • Dissolve and dilute the sample with methanol.

  • For complex matrices, sonication may be required to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and the sample solution in duplicate.

  • Record the peak area of the this compound peak at the specified retention time.

Quantification
  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Calculate the concentration of this compound in the sample using the linear regression equation.

Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below, with expected performance based on methods for similar salicylate esters.[1]

Table 2: Summary of Method Validation Parameters

ParameterSpecificationExpected Result
Linearity R² ≥ 0.999A linear relationship between concentration and peak area is expected over the range of 1-100 µg/mL with R² ≥ 0.999.[1]
Accuracy (Recovery) 98.0% - 102.0%The recovery of this compound from a spiked matrix should be within this range. For a similar compound, methyl salicylate, recovery was found to be between 99.78-100.0%.[1]
Precision (RSD) Intra-day RSD ≤ 2.0% Inter-day RSD ≤ 2.0%The relative standard deviation for replicate injections of the same standard should not exceed 2.0%.[1]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Specificity No interfering peaks at the retention time of this compoundThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification reagents Reagents & Materials std_prep Standard Preparation reagents->std_prep sample_prep Sample Preparation reagents->sample_prep equilibration System Equilibration std_prep->equilibration sample_prep->equilibration injection Injection equilibration->injection data_acq Data Acquisition injection->data_acq cal_curve Calibration Curve Construction data_acq->cal_curve quantification Sample Quantification cal_curve->quantification logical_relationship cluster_validation_params Validation Parameters method_dev Method Development method_val Method Validation method_dev->method_val routine_analysis Routine Analysis method_val->routine_analysis linearity Linearity method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision specificity Specificity method_val->specificity lod_loq LOD/LOQ method_val->lod_loq

References

Application Note: GC-MS Protocol for the Identification of Impurities in Isobutyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl salicylate is an aromatic ester widely utilized as a fragrance ingredient in perfumes, cosmetics, soaps, and other consumer products.[1][2] It imparts a floral, herbaceous scent reminiscent of clover or orchid.[3] The purity of this compound is critical to ensure the desired fragrance profile and to avoid potential adverse effects from impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it the ideal method for analyzing the purity of fragrance ingredients like this compound.[4][5] This document provides a detailed protocol for the identification of potential impurities in this compound using GC-MS.

Potential Impurities in this compound

Impurities in this compound can originate from the synthesis process, which typically involves the esterification of salicylic acid with isobutanol, or from degradation during storage.[6]

Potential Synthesis-Related Impurities:

  • Salicylic Acid: Unreacted starting material.

  • Isobutanol: Unreacted starting material.

  • Di-isobutyl ether: A potential byproduct from the acid-catalyzed self-condensation of isobutanol.

  • Other Salicylate Esters: Formed if other alcohols are present as impurities in the isobutanol starting material (e.g., n-butanol leading to n-butyl salicylate).

Potential Degradation Products:

  • Salicylic Acid and Isobutanol: Resulting from hydrolysis of the ester.

  • Phenol: From decarboxylation of salicylic acid at elevated temperatures.

  • Hydroxylated derivatives: From oxidation of the salicylic acid moiety.

Experimental Protocol

This protocol outlines the sample preparation, instrumentation, and data analysis steps for the GC-MS analysis of this compound.

Sample Preparation
  • Solvent Selection: Choose a high-purity volatile solvent in which this compound and its potential impurities are soluble. Methylene chloride, diethyl ether, or ethyl acetate are suitable choices.

  • Sample Dilution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in the chosen solvent and dilute to the mark. This results in a sample concentration of approximately 10 mg/mL.

  • Filtration (Optional): If the sample solution contains any particulate matter, filter it through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound impurities. These parameters may require optimization based on the specific instrument and column used.

Parameter Recommended Setting
Gas Chromatograph
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (split ratio 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Scan Range 35 - 400 amu
Solvent Delay 3 minutes
Data Analysis
  • Peak Identification:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of this compound should show characteristic fragments.

    • Compare the mass spectra of the unknown impurity peaks with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

    • Confirm the identity of impurities by comparing their retention times and mass spectra with those of certified reference standards, if available.

  • Quantification (Semi-quantitative):

    • The relative abundance of each impurity can be estimated using the peak area percent method, assuming similar response factors for all components.

    • For accurate quantification, a calibration curve should be prepared for each identified impurity using certified reference standards.

Data Presentation

The following table summarizes the expected retention time and key mass spectral fragments for this compound and its potential impurities. Retention times are approximate and will vary depending on the specific GC system and conditions.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Approximate Retention Time (min) Key Mass Spectral Fragments (m/z)
Isobutanol78-83-1C4H10O74.12< 543, 56, 74
Salicylic Acid69-72-7C7H6O3138.12~ 12-14120, 92, 138
This compound 87-19-4 C11H14O3 194.23 ~ 15-17 120, 92, 138, 194
Di-isobutyl ether628-55-7C8H18O130.23< 1057, 73, 115
n-Butyl Salicylate2052-14-4C11H14O3194.23~ 16-18120, 92, 138, 194
Phenol108-95-2C6H6O94.11~ 7-994, 65, 66

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound Impurity Analysis Sample This compound Sample Preparation Sample Preparation (Dilution in Solvent) Sample->Preparation Injection GC-MS Injection Preparation->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Mass Spectrometric Detection (MS Detector) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Identification Impurity Identification (Library Search & Standard Comparison) Data_Analysis->Identification Quantification Semi-Quantification (Peak Area %) Data_Analysis->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of impurities in this compound using Gas Chromatography-Mass Spectrometry. The outlined methodology, from sample preparation to data analysis, offers a robust framework for quality control and research applications. The successful implementation of this protocol will enable researchers and scientists to ensure the purity and quality of this compound, contributing to the safety and consistency of final products in the fragrance and related industries.

References

Application Notes and Protocols for Isobutyl Salicylate in Topical Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl salicylate is a benzoate ester and a member of the salicylate family, which is known for its analgesic and anti-inflammatory properties.[1] Like other salicylates, it is used in topical formulations to relieve musculoskeletal pain.[2][3] Topical application of analgesics offers the advantage of localized drug delivery, minimizing systemic side effects that can be associated with oral medications.[4][5] this compound functions as a counterirritant, producing a warming sensation that can distract from the sensation of pain.[3][6] This document provides detailed application notes and experimental protocols for the investigation of this compound in the development of topical analgesic formulations.

Mechanism of Action

The primary mechanism of action for topically applied salicylates is counter-irritation. By causing a mild irritation and vasodilation at the site of application, they stimulate cutaneous sensory receptors.[6] This stimulation is thought to "close the gate" on pain signals being transmitted to the brain, a concept explained by the gate control theory of pain. Additionally, salicylates can inhibit the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[7] However, the extent of systemic absorption and direct COX inhibition from topical application is generally low.[8]

Signaling Pathway

The analgesic effect of this compound as a counterirritant involves the stimulation of cutaneous nociceptors, which in turn can modulate the transmission of pain signals from deeper tissues to the spinal cord and brain.

G cluster_0 Peripheral Tissue cluster_1 Spinal Cord Isobutyl_Salicylate Isobutyl_Salicylate Cutaneous_Nociceptors Cutaneous_Nociceptors Isobutyl_Salicylate->Cutaneous_Nociceptors Stimulation Dorsal_Horn Dorsal Horn (Gate) Cutaneous_Nociceptors->Dorsal_Horn Modulatory Signal (A-beta fibers) Inflamed_Muscle Inflamed_Muscle Pain_Signal_Muscle Pain Signal (C-fibers) Inflamed_Muscle->Pain_Signal_Muscle Generates Pain_Signal_Muscle->Dorsal_Horn Nociceptive Input Brain Brain Dorsal_Horn->Brain Reduced Pain Transmission

Caption: Gate control theory of pain modulation by a topical counterirritant.

Data Presentation

The following table summarizes hypothetical efficacy data for a topical analgesic formulation containing this compound compared to a placebo.

ParameterThis compound Formulation (5%)Placebop-value
Pain Intensity (Visual Analog Scale, 0-100mm)
Baseline65.2 ± 8.164.8 ± 7.9>0.05
1 hour post-application42.5 ± 10.358.3 ± 9.2<0.01
4 hours post-application38.1 ± 9.755.1 ± 8.8<0.001
Change in Pain Threshold (g)
Baseline15.4 ± 3.215.1 ± 3.5>0.05
2 hours post-application22.8 ± 4.116.2 ± 3.8<0.01
Reduction in Edema (%)
3 hours post-induction45.6 ± 5.912.3 ± 3.1<0.001

Experimental Protocols

In Vivo Models for Analgesic and Anti-inflammatory Efficacy

Several animal models can be employed to evaluate the efficacy of topical formulations containing this compound.[9][10]

This model is used to assess the anti-inflammatory effects of a topical formulation.[11]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) to laboratory conditions for at least one week.

  • Grouping: Divide animals into three groups: Control (no treatment), Placebo (vehicle cream), and Treatment (this compound cream).

  • Baseline Measurement: Measure the paw volume of the right hind paw of each rat using a plethysmometer.

  • Topical Application: Apply a standardized amount (e.g., 100 mg) of the respective cream to the plantar surface of the right hind paw.

  • Induction of Inflammation: One hour after topical application, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for the treated group compared to the control group.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow Acclimatize Acclimatize Rats Group Group Animals (Control, Placebo, Treatment) Acclimatize->Group Baseline Measure Baseline Paw Volume Group->Baseline Apply Apply Topical Formulation Baseline->Apply Inject Inject Carrageenan Apply->Inject Measure_Edema Measure Paw Volume (1, 2, 3, 4 hours) Inject->Measure_Edema Analyze Calculate % Inhibition Measure_Edema->Analyze

Caption: Workflow for the carrageenan-induced paw edema model.

This model assesses the central analgesic activity of a substance by measuring the response latency to a thermal stimulus.[9][10]

Protocol:

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25g) to the experimental room for at least one hour.

  • Baseline Latency: Place each mouse on a hot plate maintained at 55 ± 0.5°C and record the time until it exhibits nociceptive responses (e.g., licking paws, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Grouping and Application: Divide the mice into groups and apply the placebo or this compound formulation to the plantar surface of the hind paws.

  • Post-Treatment Latency: At specific time points (e.g., 30, 60, 90, and 120 minutes) after application, place the mice back on the hot plate and record the reaction time.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. An increase in latency indicates an analgesic effect.

This model is used to assess both acute and chronic inflammatory pain.[10]

Protocol:

  • Animal Acclimatization: Acclimatize rats in individual observation chambers for at least 30 minutes.

  • Topical Application: Apply the test or placebo formulation to the dorsal surface of the right hind paw 30 minutes before the formalin injection.

  • Formalin Injection: Inject 50 µL of 5% formalin solution into the dorsal surface of the right hind paw.

  • Observation: Immediately after injection, observe the animal's behavior and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Data Analysis: Compare the duration of nociceptive behavior between the treated and placebo groups for both phases.

Clinical Trial Protocol for a Topical this compound Formulation

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[12][13]

Objective: To evaluate the efficacy and safety of a 5% this compound cream for the treatment of mild to moderate musculoskeletal pain.

Inclusion Criteria:

  • Adults aged 18-65 years.

  • Diagnosis of mild to moderate musculoskeletal pain (e.g., muscle strain, minor arthritis).

  • Pain score of at least 40 on a 100mm Visual Analog Scale (VAS).

Exclusion Criteria:

  • Known allergy to salicylates.

  • Broken or irritated skin at the application site.

  • Concomitant use of other topical or systemic analgesics.

Procedure:

  • Screening and Baseline: Eligible participants will undergo a screening visit to assess inclusion/exclusion criteria and record baseline pain scores.

  • Randomization: Participants will be randomly assigned to receive either the 5% this compound cream or a matching placebo cream.

  • Treatment: Participants will be instructed to apply a specified amount of the cream to the affected area three times daily for 14 days.

  • Efficacy Assessment: Pain intensity will be assessed daily using a VAS. Secondary endpoints may include pain relief scales and functional improvement questionnaires.[13]

  • Safety Assessment: Adverse events, particularly local skin reactions, will be monitored throughout the study.[4]

G Screening Screening & Baseline (VAS Pain Score) Randomization Randomization Screening->Randomization Treatment_Group Treatment Group (this compound Cream) Randomization->Treatment_Group Placebo_Group Placebo Group (Vehicle Cream) Randomization->Placebo_Group Application Daily Application (14 Days) Treatment_Group->Application Placebo_Group->Application Assessment Efficacy & Safety Assessment Application->Assessment Analysis Data Analysis Assessment->Analysis

Caption: Logical flow of a randomized controlled clinical trial.

Safety Considerations

While generally considered safe for topical use, salicylates can be absorbed through the skin.[8] It is important to consider the following:

  • Skin Irritation: Prolonged contact may cause dermatitis in sensitive individuals.[8]

  • Systemic Toxicity: Although rare with topical application, excessive use on large areas of skin or on broken skin can lead to systemic toxicity.[14]

  • Drug Interactions: Caution should be exercised in patients taking blood thinners.[3]

  • Contraindications: Avoid use in individuals with a known allergy to aspirin or other salicylates.

The information provided in these application notes is intended for research and development purposes. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Clinical trials must be approved by an institutional review board and conducted in accordance with Good Clinical Practice.

References

Troubleshooting & Optimization

Technical Support Center: Isobutyl Salicylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of isobutyl salicylate.

Troubleshooting Guide

Question: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in this compound synthesis, typically performed via Fischer esterification, are a common issue. The primary reasons often revolve around the reversible nature of the reaction and suboptimal reaction conditions. Here are the key factors to investigate:

  • Inefficient Water Removal: The esterification of salicylic acid with isobutyl alcohol produces water as a byproduct.[1][2] This reaction is an equilibrium process, and the presence of water can drive the reaction backward, hydrolyzing the ester back to the reactants and thus reducing the yield.

    • Solution: Employ methods to continuously remove water from the reaction mixture. Using a Dean-Stark apparatus with a suitable azeotropic solvent (like toluene, as a less toxic alternative to benzene) is a highly effective technique.[1] Alternatively, using a drying agent or performing the reaction under vacuum can also help.

  • Suboptimal Reactant Molar Ratio: The stoichiometry of the reactants significantly impacts the reaction equilibrium.

    • Solution: An excess of one reactant is typically used to shift the equilibrium towards the product side.[1] For this compound synthesis, an optimal molar ratio of isobutyl alcohol to salicylic acid is often cited as 3:1.[1]

  • Incorrect Reaction Temperature and Time: The rate of esterification is temperature-dependent.

    • Solution: Studies have shown that a reaction temperature in the range of 90-120°C for approximately 3 hours is optimal for achieving high yields.[1] Ensure your reaction is maintained within this temperature range for a sufficient duration.

  • Catalyst Inefficiency or Inappropriateness: The choice and concentration of the acid catalyst are crucial for the reaction rate.

    • Solution: While sulfuric acid is a common and effective catalyst, its corrosive nature can be a drawback.[3] Boric acid is a milder, more environmentally friendly alternative that can produce high yields (90-95%).[3] The catalyst amount should be optimized; typically, 1-10% of the salicylic acid weight is a good starting point when using boric acid.[3]

Question: I'm observing the formation of byproducts. What are they and how can I minimize them?

Answer:

Side reactions can lead to the formation of impurities, complicating purification and reducing the final yield.

  • Potential Byproduct: At higher temperatures, ether formation from the alcohol (diisobutyl ether) can occur, especially in the presence of a strong acid catalyst like sulfuric acid.

    • Solution: Maintain the reaction temperature within the recommended 90-120°C range.[1] Using a milder catalyst, such as boric acid, can also reduce the likelihood of side reactions.[3]

Question: My final product has a poor aroma profile. What could be the cause?

Answer:

An off-aroma in the final this compound product can be due to residual impurities.

  • Cause: Incomplete removal of unreacted salicylic acid, isobutyl alcohol, or the acid catalyst can affect the final product's scent. The use of harsh catalysts like sulfuric acid can also sometimes lead to degradation of the reactants or products, impacting the aroma.[3]

    • Solution: Ensure a thorough work-up and purification process. This typically involves neutralizing the reaction mixture (e.g., with a sodium bicarbonate solution) to remove the acid catalyst and unreacted salicylic acid, followed by washing to remove excess alcohol.[4] Final purification by vacuum distillation is recommended to obtain a high-purity product with the desired aroma profile.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most prevalent method is the Fischer esterification of salicylic acid with isobutyl alcohol using an acid catalyst.[1]

What are the recommended catalysts for this synthesis?

  • Sulfuric Acid: A strong and effective catalyst.[2]

  • Boric Acid: A more environmentally friendly and less corrosive alternative, capable of producing high yields and purity.[3]

  • Solid Acid Catalysts: Options like rare-earth solid superacids (e.g., SO₄²⁻/TiO₂/La³⁺) are being explored for improved efficiency and reduced environmental impact.[1]

How can I drive the reaction equilibrium towards the formation of this compound?

To maximize the yield, you need to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using an excess of one of the reactants, typically isobutyl alcohol.[1] A 3:1 molar ratio of alcohol to acid is often recommended.[1]

  • Continuously removing water as it is formed, for example, by using a Dean-Stark apparatus.[1]

What is the optimal temperature and reaction time?

A reaction temperature of 90-120°C for about 3 hours is generally considered optimal for achieving high yields of this compound.[1]

Data Presentation

Table 1: Summary of Reaction Parameters for this compound Synthesis

ParameterRecommended ConditionExpected OutcomeReference
Reactant Molar Ratio 3:1 (Isobutyl Alcohol : Salicylic Acid)Shifts equilibrium to maximize product formation.[1]
Catalyst Boric AcidYields of 90-95% with reduced corrosion.[3]
Sulfuric AcidEffective catalysis, but more corrosive.[2]
Catalyst Loading 1-10% of salicylic acid weight (for Boric Acid)Optimized reaction rate.[3]
Temperature 90-120°COptimal reaction rate for high yield.[1]
Reaction Time ~3 hoursAllows the reaction to approach completion.[1]
Max Achievable Yield Up to 96.2%Under optimized conditions.[1]

Experimental Protocol: Synthesis of this compound using Boric Acid

This protocol describes a laboratory-scale synthesis of this compound using boric acid as a catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • Salicylic Acid

  • Isobutyl Alcohol

  • Boric Acid

  • Toluene

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging the Flask: To the round-bottom flask, add salicylic acid, isobutyl alcohol (3 molar equivalents to the salicylic acid), boric acid (approximately 5% of the weight of the salicylic acid), and toluene (sufficient to fill the Dean-Stark trap).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux for approximately 5-10 hours, or until no more water is collected.[3] The reaction temperature should be maintained between 120°C and 170°C.[3]

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene and excess isobutyl alcohol using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation to obtain pure this compound.[3]

Visualizations

TroubleshootingWorkflow Start Low Yield of this compound CheckWater Is water being effectively removed? Start->CheckWater CheckRatio Is the alcohol:acid molar ratio correct? CheckWater->CheckRatio Yes Sol_Water Implement Dean-Stark trap or other water removal methods. CheckWater->Sol_Water No CheckConditions Are temperature and time optimal? CheckRatio->CheckConditions Yes Sol_Ratio Use excess alcohol (e.g., 3:1 ratio). CheckRatio->Sol_Ratio No CheckCatalyst Is the catalyst choice and amount appropriate? CheckConditions->CheckCatalyst Yes Sol_Conditions Adjust temperature to 90-120°C and time to ~3 hrs. CheckConditions->Sol_Conditions No Sol_Catalyst Consider using Boric Acid or optimizing catalyst concentration. CheckCatalyst->Sol_Catalyst No End Yield Improved CheckCatalyst->End Yes Sol_Water->CheckRatio Sol_Ratio->CheckConditions Sol_Conditions->CheckCatalyst Sol_Catalyst->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

FischerEsterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products SalicylicAcid Salicylic Acid IsobutylSalicylate This compound SalicylicAcid->IsobutylSalicylate IsobutylAlcohol Isobutyl Alcohol IsobutylAlcohol->IsobutylSalicylate Catalyst Acid Catalyst (e.g., H₂SO₄, Boric Acid) Catalyst->IsobutylSalicylate catalyzes Heat Heat (90-120°C) Heat->IsobutylSalicylate drives reaction Water Water (to be removed) IsobutylSalicylate->Water equilibrium

Caption: Key components of the Fischer esterification for this compound.

References

Technical Support Center: GC-MS Analysis of Isobutyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of isobutyl salicylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects in the context of GC-MS analysis of this compound, and how do they manifest?

A1: In GC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (this compound). These components can include excipients in a pharmaceutical formulation, lipids and waxes in a cosmetic cream, or other fragrance compounds in a perfume. Matrix effects are the alteration of the analytical signal of this compound due to the co-elution of these matrix components.[1]

These effects typically manifest in two ways:

  • Signal Enhancement: Co-eluting matrix components can coat active sites in the GC inlet liner and the front of the analytical column.[1] This prevents the thermal degradation of this compound, leading to a stronger signal and an overestimation of its concentration.

  • Signal Suppression: Less common in GC-MS but still possible, high concentrations of co-eluting compounds can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a weaker signal and an underestimation of its concentration.

Q2: I am observing poor peak shape and inconsistent results for my this compound standards when injecting them after a series of complex samples. What could be the cause?

A2: This is a classic symptom of matrix effects, specifically the contamination of the GC system by non-volatile matrix components from your samples. These residues create active sites in the inlet and column, leading to peak tailing and variable analyte response. The best course of action is to perform regular maintenance, including changing the inlet liner and trimming the first few centimeters of the analytical column.

Q3: My calibration curve prepared in a pure solvent (e.g., acetone) is linear, but when I quantify this compound in my sample, the recovery is unexpectedly high (>120%). Why is this happening?

A3: This is likely due to a matrix-induced signal enhancement. The complex matrix of your sample is likely protecting the this compound from degradation in the hot injector, leading to a larger peak area compared to the same concentration in a clean solvent. To compensate for this, it is highly recommended to use matrix-matched calibration standards.

Q4: How can I prepare matrix-matched calibration standards for this compound analysis?

A4: Matrix-matched calibration involves preparing your calibration standards in a blank matrix that is free of this compound but otherwise identical to your samples.

  • Step 1: Obtain a Blank Matrix: Source or prepare a batch of your sample matrix (e.g., the cosmetic cream base, the perfume formulation without this compound) that is confirmed to be free of this compound.

  • Step 2: Prepare a Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent (e.g., acetone).

  • Step 3: Spike the Blank Matrix: Create a series of calibration standards by spiking known volumes of the stock solution into accurately weighed or measured amounts of the blank matrix.

  • Step 4: Process as Usual: Process these matrix-matched standards using the same extraction and sample preparation procedure as your unknown samples.

Q5: What is the best internal standard to use for the analysis of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound (this compound-d4).[2][3][4][5] This is because it will have nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave similarly during sample preparation and chromatographic separation, thus effectively compensating for matrix effects. If a deuterated standard is not available, a structurally similar compound with a different retention time and mass spectrum, such as propyl salicylate or hexyl salicylate, can be used, though it may not compensate for matrix effects as effectively.

Quantitative Data Summary

The following tables provide illustrative data on how matrix effects can influence the quantification of this compound and how different strategies can mitigate these effects.

Table 1: Illustrative Recovery of this compound (10 µg/mL) in a Cosmetic Cream Matrix Using Different Calibration Methods

Calibration MethodMean Recovery (%)Standard Deviation (%)
External Calibration in Acetone135.28.5
Matrix-Matched Calibration98.73.2
External Calibration with Internal Standard (Propyl Salicylate)105.44.1
External Calibration with Deuterated Internal Standard (Hypothetical)99.81.5

This table illustrates that external calibration in a pure solvent can lead to significant overestimation due to matrix enhancement. Matrix-matched calibration and the use of a deuterated internal standard provide the most accurate results.

Table 2: Illustrative Effect of Sample Cleanup on this compound Recovery from a Perfume Matrix

Sample Preparation MethodMean Recovery (%)Signal-to-Noise Ratio
Dilute-and-Shoot85.375
Liquid-Liquid Extraction (LLE)92.1150
Solid-Phase Extraction (SPE) - C1897.5320
QuEChERS95.8280

This table illustrates how different sample preparation techniques can improve recovery and signal-to-noise by removing interfering matrix components. More extensive cleanup like SPE often yields the best results.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in a Cosmetic Cream using QuEChERS Sample Preparation and Matrix-Matched Calibration

This protocol provides a robust method for the quantification of this compound in a complex cosmetic cream matrix.

  • Preparation of Matrix-Matched Standards:

    • Obtain a "blank" cosmetic cream base known to be free of this compound.

    • Prepare a 1 mg/mL stock solution of this compound in acetone.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/g) by spiking the blank cream. For the 10 µg/g standard, add 100 µL of a 100 µg/mL working solution to 1 g of the blank cream.

    • Prepare a quality control (QC) sample at a mid-range concentration (e.g., 20 µg/g) in the same manner.

  • Sample Preparation (QuEChERS):

    • Weigh 1 g (± 0.01 g) of the cream sample (or matrix-matched standard) into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute to disperse the sample.

    • Add an internal standard (e.g., 100 µL of a 10 µg/mL solution of deuterated this compound or propyl salicylate in acetone).

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of a suitable sorbent (e.g., C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to a GC vial.

  • GC-MS Parameters (Example):

    • GC System: Agilent 7890B GC with 5977A MSD (or equivalent)

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Inlet: Splitless, 250°C

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Oven Program: 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

    • MSD Transfer Line: 280°C

    • Ion Source: 230°C

    • Quadrupole: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • This compound: e.g., m/z 138, 121, 93

      • Internal Standard (Propyl Salicylate): e.g., m/z 121, 108, 93

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_quechers QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample Weigh 1g of Cream Sample spike_is Spike Internal Standard sample->spike_is standard Prepare Matrix-Matched Standards standard->spike_is add_water Add 10mL Water & Vortex spike_is->add_water add_acn Add 10mL Acetonitrile add_water->add_acn add_salts Add QuEChERS Salts & Shake add_acn->add_salts centrifuge1 Centrifuge (4000 rpm, 5 min) add_salts->centrifuge1 transfer_acn Transfer 6mL Acetonitrile Layer centrifuge1->transfer_acn dspe_tube Add to d-SPE Tube (MgSO4/C18) transfer_acn->dspe_tube vortex_dspe Vortex & Centrifuge dspe_tube->vortex_dspe filter Filter Supernatant vortex_dspe->filter gcms Inject into GC-MS filter->gcms matrix_effects_concept cluster_scenario1 Scenario A: Standard in Pure Solvent cluster_scenario2 Scenario B: Standard in Complex Matrix analyte_only This compound gc_inlet_clean GC Inlet (Active Sites Exposed) analyte_only->gc_inlet_clean degradation Some Analyte Degradation gc_inlet_clean->degradation detector_signal_A Detector Signal (Baseline) degradation->detector_signal_A analyte_matrix This compound + Matrix Components gc_inlet_matrix GC Inlet (Active Sites Shielded by Matrix) analyte_matrix->gc_inlet_matrix protection Analyte Protected gc_inlet_matrix->protection detector_signal_B Detector Signal (Enhanced) protection->detector_signal_B

References

Technical Support Center: Isobutyl Salicylate Formulation Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isobutyl salicylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

A1: this compound is the isobutyl ester of salicylic acid, presenting as a colorless to pale yellow liquid.[1][2] It is widely used in the fragrance and cosmetic industries for its pleasant, floral aroma.[1][3] Additionally, it can act as a solvent and fixative, enhancing the stability and longevity of fragrances in formulations.[3]

Q2: What are the primary causes of this compound degradation in formulations?

A2: The two main degradation pathways for this compound, an ester, are hydrolysis and oxidation.

  • Hydrolysis: This is a chemical reaction where water molecules break down the ester bond, yielding salicylic acid and isobutanol. This reaction can be catalyzed by the presence of acids or bases.

  • Oxidation: While generally stable, this compound can be susceptible to oxidation, especially in the presence of metal ions, light, and heat. This can lead to discoloration and the formation of off-odors.

Q3: How does pH affect the stability of this compound?

A3: The pH of a formulation is a critical factor in the stability of this compound. Ester hydrolysis is significantly influenced by pH. Generally, the rate of hydrolysis is slowest in the slightly acidic to neutral pH range (approximately pH 4-6). In highly acidic or alkaline conditions, the rate of hydrolysis increases substantially. For instance, the hydrolysis of aspirin, a related salicylate ester, is rapid in alkaline solutions.

Q4: What is the role of antioxidants in preventing degradation?

A4: Antioxidants are crucial for preventing oxidative degradation. They work by scavenging free radicals that can initiate oxidation reactions. Common antioxidants used in cosmetic and pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E). These molecules can donate a hydrogen atom to a free radical, neutralizing it and preventing it from attacking the this compound molecule.

Q5: Why are chelating agents important for the stability of this compound?

A5: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and its salts, play a vital role in stabilizing formulations by binding to metal ions (e.g., iron, copper). These metal ions can act as catalysts for both oxidative and hydrolytic degradation of esters. By sequestering these metal ions, chelating agents render them inactive, thereby enhancing the stability and shelf-life of the product.

Troubleshooting Guides

Issue 1: My formulation containing this compound is developing an off-odor over time.

This is a common sign of degradation, likely due to hydrolysis or oxidation.

Potential Cause Troubleshooting Steps
Hydrolysis 1. Measure the pH of your formulation. If it is outside the optimal range (pH 4-6), adjust it using appropriate buffering agents. 2. Reduce the water activity of your formulation if possible. For non-aqueous or low-water formulations, ensure all raw materials are anhydrous.
Oxidation 1. Incorporate an antioxidant into your formulation. Common choices include BHT, BHA, or tocopherol at typical concentrations of 0.01-0.1%. 2. Add a chelating agent, such as Disodium EDTA, at a concentration of 0.05-0.2% to sequester metal ions that can catalyze oxidation. 3. Protect your formulation from light by using opaque or amber-colored packaging.
Issue 2: The viscosity of my emulsion with this compound is decreasing, and I observe phase separation.

This can be a consequence of the degradation of this compound into salicylic acid and isobutanol, which can disrupt the emulsion system.

Potential Cause Troubleshooting Steps
Degradation Product Interference 1. Confirm degradation by analyzing a sample of your formulation using HPLC or GC-MS to quantify the remaining this compound and detect the presence of salicylic acid and isobutanol. 2. Address the root cause of degradation by following the steps outlined in "Issue 1" (pH optimization, addition of antioxidants and chelating agents). 3. Re-evaluate your emulsifier system. You may need to choose an emulsifier that is more robust to changes in pH or the presence of the degradation products.

Quantitative Data

The following tables provide representative data on the stability of a model formulation containing this compound under various conditions. Note: This data is illustrative and the actual stability will depend on the specific formulation matrix.

Table 1: Effect of pH on this compound Degradation (at 40°C for 3 months)

pH% this compound RemainingAppearance
3.085.2%Slight yellowing
4.598.5%No change
6.097.9%No change
7.590.1%Slight yellowing
9.078.4%Yellowing and off-odor

Table 2: Efficacy of Stabilizers on this compound Stability (at pH 5.5 and 40°C for 3 months)

Formulation% this compound Remaining
Control (no stabilizers)92.3%
+ 0.1% Tocopherol96.8%
+ 0.1% Disodium EDTA97.2%
+ 0.1% Tocopherol + 0.1% Disodium EDTA99.1%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Forced_Degradation_Workflow start Start: Prepare this compound Solution (in a suitable solvent, e.g., methanol:water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C, 24h) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT, 4h) start->base oxidation Oxidation (e.g., 3% H2O2, RT, 24h) start->oxidation thermal Thermal Degradation (e.g., 80°C, 48h) start->thermal photo Photodegradation (e.g., UV light, 254 nm, 24h) start->photo neutralize Neutralize Samples (if necessary) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by HPLC/GC-MS neutralize->analyze end End: Identify Degradants and Assess Purity analyze->end

Forced Degradation Experimental Workflow

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., methanol:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in a heat-stable container at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a UV-transparent container to UV light (e.g., 254 nm) for 24 hours.

  • Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating analytical method, such as HPLC-UV or GC-MS, to determine the percentage of degradation and identify any degradation products.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in a formulation.

HPLC_Workflow sample_prep Sample Preparation: Accurately weigh formulation and dissolve in mobile phase. filter Filter sample through a 0.45 µm syringe filter. sample_prep->filter inject Inject sample onto HPLC system. filter->inject separation Chromatographic Separation: Isocratic elution on a C18 column. inject->separation detection UV Detection at appropriate wavelength (e.g., 305 nm). separation->detection quantification Quantification: Compare peak area to a standard calibration curve. detection->quantification

HPLC Analysis Workflow

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Reagents:

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (or formic acid for MS compatibility).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water with 0.1% phosphoric acid (e.g., 60:40 v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Approximately 305 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation: Accurately weigh a known amount of the formulation and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

    • Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound, especially in complex matrices.

Methodology:

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Reagents:

    • Hexane or Dichloromethane (GC grade).

    • This compound reference standard.

    • Internal standard (e.g., deuterated this compound or a structurally similar compound).

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Procedure:

    • Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard in a suitable solvent.

    • Sample Preparation: Accurately weigh the formulation, extract the this compound with a suitable solvent (e.g., hexane), add the internal standard, and dilute to a final volume.

    • Analysis: Inject the standards and samples into the GC-MS system.

    • Quantification: Identify the peaks for this compound and the internal standard based on their retention times and mass spectra. Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot a calibration curve of this ratio against the concentration of the this compound standards. Determine the concentration in the samples from this curve.

References

Technical Support Center: Optimizing Boric acid-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing boric acid-catalyzed synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using boric acid as a catalyst?

Boric acid is an attractive catalyst due to its low cost, commercial availability, and environmentally benign nature.[1][2][3] It is a mild Lewis acid that can be used in a variety of organic transformations, including esterification, amidation, and condensation reactions.[3][4][5]

Q2: How does boric acid catalyze reactions like esterification and amidation?

Boric acid activates carboxylic acids, making them more susceptible to nucleophilic attack by alcohols or amines.[4] In the case of α-hydroxycarboxylic acids, it is proposed that boric acid forms a five-membered cyclic intermediate, which accelerates the reaction.[5] For amidation, the formation of a PEG-boric ester complex has been shown to enhance catalytic activity.[6]

Q3: Can boric acid be used for selective catalysis?

Yes, boric acid can exhibit chemoselectivity. For instance, it selectively catalyzes the esterification of α-hydroxycarboxylic acids over other types of carboxylic acids.[7][8] In molecules with both primary and secondary amine groups, boric acid-catalyzed amidation occurs preferentially at the primary amine.[6]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of my desired product. What are the potential causes and how can I improve the yield?

A: Low product yield in boric acid-catalyzed reactions can stem from several factors. Here's a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

  • Substrate Suitability: Boric acid catalysis is highly substrate-dependent.[9] For example, in esterification reactions, α-hydroxycarboxylic acids show excellent yields, while other carboxylic acids might be unreactive under the same conditions.[7][8]

    • Recommendation: Review the literature to confirm if your specific substrate is compatible with boric acid catalysis. Consider using a different catalyst if your substrate is not suitable.

  • Presence of Water: Since many boric acid-catalyzed reactions, such as esterification, are dehydration reactions, the presence of water can inhibit the reaction and reduce yields.[9]

    • Recommendation: Use anhydrous solvents and reagents. Consider techniques to remove water from the reaction mixture, such as azeotropic distillation.

  • Insufficient Catalyst Loading: The amount of boric acid can significantly impact the reaction rate and yield.

    • Recommendation: Optimize the catalyst loading. A typical starting point is 10-20 mol% of boric acid.[7]

  • Inadequate Reaction Temperature: The reaction temperature can be a critical parameter.

    • Recommendation: While many reactions proceed at room temperature, some may require heating to achieve a reasonable rate and yield.[7][10] Experiment with a range of temperatures to find the optimum.

  • Catalyst Deactivation: In some cases, by-products or certain functionalities on the reactants can lead to catalyst deactivation. For instance, the formation of borate deposits on catalyst surfaces can poison active sites.[11]

    • Recommendation: If catalyst deactivation is suspected, consider adding the catalyst in portions throughout the reaction.

Problem 2: Slow Reaction Rate

Q: My reaction is proceeding very slowly. How can I increase the reaction rate?

A: A slow reaction rate is a common issue. The following adjustments to the reaction conditions can help accelerate the process:

Potential Causes & Solutions:

  • Low Temperature: Increasing the reaction temperature often leads to a significant increase in reaction rate.

    • Recommendation: Gradually increase the temperature and monitor the reaction progress. For example, heating to 50°C has been shown to be effective in the esterification of sialic acid.[5]

  • Suboptimal Solvent: The choice of solvent can influence the reaction rate.

    • Recommendation: For esterifications, using the alcohol reactant as the solvent can be effective.[12] In other cases, solvents like acetonitrile have been used successfully.[12]

  • Insufficient Mixing: In heterogeneous reaction mixtures, efficient mixing is crucial for good contact between the reactants and the catalyst.

    • Recommendation: Ensure vigorous stirring throughout the reaction.

  • Co-catalyst Addition: In some challenging reactions, the addition of a co-catalyst can enhance the reactivity of the boric acid catalyst.

    • Recommendation: For Friedel-Crafts alkylations with deactivated benzylic alcohols, perfluoropinacol has been used as an effective co-catalyst.[13]

Data Presentation

Table 1: Effect of Catalyst on the Esterification of α-Hydroxycarboxylic Acids

α-Hydroxycarboxylic AcidCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Mandelic AcidBoric Acid1018>95
Mandelic AcidPhenylboronic Acid1018~70
Mandelic AcidSodium Tetraborate1018~60

Data synthesized from information presented in the literature.[7]

Table 2: Boric Acid-Catalyzed Monoesterification of Malonic Acid

AlcoholSolventTemperatureReaction Time (h)Monoester Yield (%)
MethanolMethanolRoom Temp18High Conversion
EthanolAcetonitrileModerate Heating-56-80

Data synthesized from information presented in the literature.[12]

Experimental Protocols

Protocol 1: General Procedure for Boric Acid-Catalyzed Esterification of an α-Hydroxycarboxylic Acid

  • Reactant Preparation: Dissolve the α-hydroxycarboxylic acid in the desired alcohol (e.g., methanol).

  • Catalyst Addition: Add boric acid (10-20 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with mild heating (e.g., 40-50°C) for several hours (typically 18 hours or until completion as monitored by TLC or other analytical techniques).[7]

  • Work-up: Concentrate the reaction mixture under vacuum to remove the excess alcohol and volatile borate esters (e.g., trimethyl borate).[7]

  • Purification: The crude product can often be used directly or purified further by column chromatography if necessary.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select Reactants (Acid, Alcohol/Amine) Setup Combine Reactants, Solvent, and Catalyst Reactants->Setup Solvent Choose Anhydrous Solvent Solvent->Setup Catalyst Weigh Boric Acid (10-20 mol%) Catalyst->Setup Stir Stir at Desired Temperature Setup->Stir Monitor Monitor Progress (TLC, GC, etc.) Stir->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Reaction Complete Extract Solvent Extraction Quench->Extract Purify Column Chromatography or Distillation Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized experimental workflow for boric acid-catalyzed synthesis.

troubleshooting_yield Start Low Product Yield Substrate Is the substrate suitable for boric acid catalysis? Start->Substrate Water Is water present in the reaction? Substrate->Water Yes ConsiderAlt Consider Alternative Catalyst Substrate->ConsiderAlt No Catalyst Is the catalyst loading optimal? Water->Catalyst No UseAnhydrous Use Anhydrous Conditions Water->UseAnhydrous Yes Temp Is the reaction temperature appropriate? Catalyst->Temp Yes OptimizeLoading Optimize Catalyst Loading Catalyst->OptimizeLoading No End Yield Improved Temp->End Yes OptimizeTemp Optimize Temperature Temp->OptimizeTemp No UseAnhydrous->Water OptimizeLoading->Catalyst OptimizeTemp->Temp

Caption: A troubleshooting guide for addressing low product yield in boric acid catalysis.

References

Troubleshooting isobutyl salicylate synthesis scale-up issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isobutyl Salicylate Synthesis

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues during the scale-up of this compound synthesis. The information is presented in a direct question-and-answer format to address common problems.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound significantly lower after scaling up the reaction?

A: A decrease in yield during scale-up is a common issue that can be attributed to several factors.[1] The most prevalent cause is a change in reaction selectivity due to less effective mixing in larger reactors compared to laboratory glassware.[1] Inadequate heat transfer in larger vessels can lead to temperature gradients, creating hot spots or cooler zones that either degrade the product or slow down the reaction rate. Furthermore, the efficiency of water removal, which is critical for driving the esterification equilibrium forward, may be reduced at a larger scale.[2]

Q2: I am observing unexpected byproducts and a lower purity in my scaled-up batch. What is the likely cause?

A: The formation of byproducts often points to issues with the catalyst or reaction temperature. Traditional catalysts like sulfuric acid can cause side reactions and equipment corrosion, especially at elevated temperatures.[3] This can introduce impurities into the reaction mixture.[3] Inadequate mixing can also lead to localized high concentrations of reactants or catalyst, promoting side reactions.[1] Consider switching to a milder, more selective catalyst like boric acid or a reusable solid superacid to minimize byproduct formation.[2][3]

Q3: How can I effectively drive the reaction to completion in a large-scale setup?

A: The synthesis of this compound is an equilibrium reaction.[2] To maximize product formation, you must remove the water byproduct as it forms.[2] This is typically achieved by azeotropic distillation, for which benzene is a known agent.[4] Additionally, using an excess of one reactant is a common strategy. For this synthesis, an optimal molar ratio of 3:1 for isobutyl alcohol to salicylic acid has been shown to effectively shift the equilibrium toward the ester product.[2][4]

Q4: What are the advantages of using alternative catalysts like boric acid or rare-earth solid superacids over sulfuric acid for industrial production?

A: While sulfuric acid is a conventional catalyst, it has significant drawbacks for large-scale production, including high corrosivity to equipment and environmental concerns related to waste disposal.[3]

  • Boric Acid: This is a milder, more environmentally friendly Lewis acid catalyst that is commercially available and low-cost.[2] It can produce this compound with high purity (90-95%) and reduces the formation of corrosive byproducts.[2][3]

  • Rare-Earth Solid Superacids (e.g., SO₄²⁻/TiO₂/La³⁺): These catalysts offer high efficiency, with reported yields of up to 96.2%.[2][4] They are solid and can be easily recovered and reused, making the process more sustainable and reducing environmental impact.[2]

Q5: My final product has a slight color. How can I ensure a colorless liquid?

A: this compound should be a colorless to pale yellow liquid.[5][6] Color formation can be due to impurities formed from side reactions, often caused by overly harsh reaction conditions (e.g., high temperature) or the use of aggressive catalysts like sulfuric acid.[3][7] Using a milder catalyst like boric acid can prevent these issues.[3] Proper purification, including distillation after the reaction, is crucial for removing colored impurities.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Yield

Low product yield is a critical issue in scaling up production. Use the following logical workflow to diagnose the root cause.

Low_Yield_Troubleshooting Start Low Yield Observed During Scale-Up CheckMixing 1. Evaluate Mixing Efficiency - Are there dead zones? - Is the impeller speed optimal? Start->CheckMixing CheckTemp 2. Verify Temperature Control - Are there hot spots? - Is the temperature uniform? CheckMixing->CheckTemp Mixing OK MixingIssue Problem: Inconsistent mixing CheckMixing->MixingIssue CheckWaterRemoval 3. Assess Water Removal - Is the azeotropic distillation efficient? - Is the condenser working properly? CheckTemp->CheckWaterRemoval Temp. OK TempIssue Problem: Poor heat transfer CheckTemp->TempIssue CheckRatio 4. Confirm Molar Ratio - Was the 3:1 alcohol to acid ratio maintained? CheckWaterRemoval->CheckRatio Water Removal OK WaterIssue Problem: Equilibrium not shifting CheckWaterRemoval->WaterIssue Solution Implement Corrective Actions: - Adjust stirring speed. - Optimize heating mantle/jacket. - Improve distillation setup. - Recalculate reactant charge. CheckRatio->Solution Ratio OK RatioIssue Problem: Stoichiometry incorrect CheckRatio->RatioIssue Synthesis_Workflow cluster_reactants Reactant Charging SalicylicAcid Charge Salicylic Acid (0.1 mol) Isobutanol Charge Isobutanol (molar ratio 3:1) SalicylicAcid->Isobutanol Solvent Add Benzene (15 mL) for water removal Isobutanol->Solvent Catalyst Add Catalyst (1.0 g SO₄²⁻/TiO₂/La³⁺) Solvent->Catalyst Reaction Heat and Reflux (3.0 hours) Catalyst->Reaction Workup Post-Reaction Workup - Cool mixture - Catalyst filtration - Washing Reaction->Workup Purification Purification - Distillation under reduced pressure Workup->Purification Product Final Product: This compound Purification->Product

References

Minimizing by-product formation in isobutyl salicylate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of isobutyl salicylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: this compound is typically synthesized via Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of salicylic acid with isobutyl alcohol to form this compound and water.[1][2]

Q2: What are the common by-products and impurities I might encounter in my this compound synthesis?

A2: The most common by-products and impurities include:

  • Water: A direct by-product of the esterification reaction.[2][3]

  • Unreacted Salicylic Acid: Due to the reversible nature of the Fischer esterification, some salicylic acid may remain.[4]

  • Unreacted Isobutyl Alcohol: Excess alcohol is often used to drive the reaction forward, so it may be present in the crude product.[3]

  • Di-salicylate (Salsalate): Salicylic acid can potentially react with itself, though this is less common under standard Fischer esterification conditions.[5]

  • Isobutyl Ether: At higher temperatures, the acid catalyst can promote the dehydration of isobutyl alcohol to form diisobutyl ether.

  • Degradation Products: Strong acids like sulfuric acid at high temperatures can cause charring or decomposition of the organic molecules.[6]

Q3: My final product has a low yield. What are the likely causes and how can I improve it?

A3: Low yield is a common issue in Fischer esterification, which is an equilibrium-controlled process.[1][3] To improve the yield, consider the following:

  • Shift the Equilibrium: According to Le Chatelier's principle, you can increase the product yield by:

    • Using an excess of one reactant: Typically, a 3:1 molar ratio of isobutyl alcohol to salicylic acid is optimal.[2][7]

    • Removing water as it forms: This can be achieved using a Dean-Stark apparatus, molecular sieves, or by carrying out the reaction in a non-polar solvent like toluene or hexane that allows for azeotropic removal of water.[1]

  • Optimize Reaction Conditions: Ensure the reaction temperature and time are optimal. For this compound synthesis, temperatures between 90-120°C for approximately 3 hours have been shown to be effective.[2]

  • Catalyst Choice and Concentration: The type and amount of catalyst are critical. While sulfuric acid is common, solid acid catalysts like SO₄²⁻/TiO₂/La³⁺ or boric acid can offer higher yields and milder reaction conditions.[2][6][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Product contains unreacted salicylic acid Incomplete reaction due to equilibrium limitations.Increase the molar ratio of isobutyl alcohol to salicylic acid (e.g., 3:1 or higher).[2][7] Remove water during the reaction using a Dean-Stark apparatus.[1] Increase the reaction time or temperature (within the optimal range of 90-120°C).[2]
Presence of a high-boiling point impurity Possible formation of di-salicylate (salsalate) or other high-molecular-weight by-products.Optimize the molar ratio of reactants to favor the formation of the desired ester. Purify the final product via vacuum distillation.
Darkening or charring of the reaction mixture Decomposition of starting materials or product due to harsh reaction conditions.Use a milder catalyst, such as boric acid or a solid acid catalyst, instead of concentrated sulfuric acid.[2][6] Reduce the reaction temperature and monitor it carefully.
Product contains residual acid catalyst Inadequate neutralization during the work-up procedure.Wash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases.[4] Follow with a water wash to remove any remaining salts.
Low purity of the final product despite good yield Inefficient purification.Ensure complete removal of unreacted starting materials and catalyst during the work-up. Perform a final purification step, such as vacuum distillation, to isolate the this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (0.1 mol) and isobutyl alcohol (0.3 mol).[2]

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.005 mol, approximately 0.25 mL) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-110°C) and maintain for 3-4 hours. To drive the reaction to completion, a Dean-Stark trap can be fitted between the flask and condenser to collect the water by-product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with cold distilled water (50 mL).

    • Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution (2 x 50 mL) or until CO₂ evolution stops.[4]

    • Wash again with distilled water (50 mL) to remove any residual salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the excess isobutyl alcohol under reduced pressure. For high purity, the crude product can be purified by vacuum distillation.

Protocol 2: Synthesis using a Solid Acid Catalyst (e.g., SO₄²⁻/TiO₂/La³⁺)
  • Reactant and Catalyst Setup: In a round-bottom flask, combine salicylic acid (0.1 mol), isobutyl alcohol (0.3 mol), a solid acid catalyst (e.g., 1.0 g of SO₄²⁻/TiO₂/La³⁺), and a water-removing solvent like benzene or toluene (15 mL).[8]

  • Reaction: Heat the mixture to reflux with stirring for approximately 3 hours.[8]

  • Catalyst Removal: After cooling the mixture, separate the solid catalyst by filtration.

  • Work-up and Purification: Wash the filtrate with a 5% sodium bicarbonate solution and then with water. Dry the organic layer and remove the solvent and excess alcohol under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystMolar Ratio (Alcohol:Acid)Reaction Time (hours)Optimal Temperature (°C)Yield (%)Reference
SO₄²⁻/TiO₂/La³⁺3:13.090-12096.2[2][8]
Boric Acid1:1 to 3:15-10120-17090-95[2][6]
Sulfuric AcidVariableVariableRefluxVariable[2]

Visualizations

fischer_esterification cluster_reactants Reactants cluster_products Products salicylic_acid Salicylic Acid equilibrium salicylic_acid->equilibrium isobutanol Isobutyl Alcohol isobutanol->equilibrium isobutyl_salicylate This compound water Water catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->equilibrium  Catalyzes Forward & Reverse equilibrium->isobutyl_salicylate equilibrium->water

Caption: Fischer esterification of salicylic acid and isobutyl alcohol.

troubleshooting_workflow start Low Yield or Purity Issue check_ratio Check Reactant Molar Ratio (Isobutanol:Salicylic Acid) start->check_ratio adjust_ratio Increase Isobutanol to 3:1 or higher check_ratio->adjust_ratio No check_water Is Water Being Removed? check_ratio->check_water Yes (≥3:1) adjust_ratio->check_water add_dean_stark Use Dean-Stark Apparatus check_water->add_dean_stark No check_catalyst Evaluate Catalyst and Temperature check_water->check_catalyst Yes add_dean_stark->check_catalyst optimize_conditions Use Milder Catalyst (e.g., Boric Acid) or Optimize Temperature (90-120°C) check_catalyst->optimize_conditions Harsh check_workup Review Purification/Work-up check_catalyst->check_workup Optimal optimize_conditions->check_workup improve_workup Ensure Complete Neutralization and Consider Vacuum Distillation check_workup->improve_workup Inadequate end Improved Synthesis check_workup->end Adequate improve_workup->end

References

Technical Support Center: Isobutyl Salicylate Emulsion Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the stability of isobutyl salicylate emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an emulsion?

The primary stability concerns involve both physical and chemical instability. High concentrations of salicylates can destabilize an emulsion.[1] Physical instability manifests as phase separation phenomena like creaming, coalescence, or flocculation. Chemical instability is primarily driven by the hydrolysis of the ester bond in this compound, which breaks it down into salicylic acid and isobutanol, especially in the presence of water.[2] Additionally, the manufacturing process itself, particularly high-energy homogenization, can cause degradation through hydrolysis or oxidation of sensitive ingredients like salicylates.[1]

Q2: What causes the physical separation of my this compound emulsion?

Several factors can lead to the physical breakdown of an emulsion:

  • High Salicylate Concentration: High levels of salicylate esters are known to destabilize emulsions.[1]

  • Inappropriate Surfactant/Emulsifier: An incorrect type or concentration of surfactant can lead to an unstable interface between the oil and water phases. A mixture of non-ionic surfactants can provide self-emulsifying properties.[1]

  • Improper Oil Phase Composition: The choice of oils in the formulation is critical. It has been found that combining aliphatic and aromatic oily excipients in the oil phase can successfully incorporate salicylates into an emulsion.[1]

  • High-Pressure Homogenization: While often used to reduce particle size, high-pressure homogenization does not necessarily improve the stability of salicylate emulsions and can even cause degradation.[1]

Q3: How can I prevent the chemical degradation (hydrolysis) of this compound?

This compound, being an ester, is susceptible to hydrolysis, which breaks it down into salicylic acid and isobutanol.[2] To minimize this:

  • Temperature Control: Store the emulsion in a cool, dark place as elevated temperatures can accelerate hydrolysis.

  • Minimizing Water Activity: While challenging in an emulsion, formulation strategies that reduce the activity of water at the oil-water interface can help.

Q4: What types of excipients are recommended for stabilizing salicylate emulsions?

Based on findings for topical salicylate compositions, a combination of specific excipients is beneficial:

  • Oil Phase: A mixture of aliphatic and aromatic oily excipients is recommended.[1][5] The ratio of aromatic to aliphatic excipients can range from 1:2 to 5:1 by weight.[1] Examples include glycerides and aliphatic esters.[1]

  • Surfactants: A mixture of non-ionic surfactants is effective for creating self-emulsifying compositions.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My emulsion shows signs of creaming (a layer of concentrated droplets on top).

Potential Cause Recommended Solution
Insufficient Viscosity Increase the viscosity of the continuous (aqueous) phase by adding a rheology modifier (thickening agent).
Large Droplet Size Optimize your homogenization process to reduce the average droplet size. Note that excessive force can degrade salicylates.[1]
Density Mismatch Adjust the density of the oil or water phase to minimize the density difference between the two phases.

Issue 2: The emulsion is coalescing, showing an increase in droplet size over time or a visible oil layer.

Potential Cause Recommended Solution
Insufficient Surfactant Concentration Increase the concentration of your emulsifier or surfactant system to ensure complete coverage of the oil droplets.
Incorrect HLB Value The Hydrophile-Lipophile Balance (HLB) of your surfactant system may not be optimal for the oil phase. Experiment with different surfactants or a blend to achieve the required HLB.
High Salicylate Loading A high concentration of this compound can destabilize the emulsion.[1] Consider reducing the concentration or reformulating with a more robust emulsifier system.
Incompatible Oil Phase The combination of oils may be contributing to instability. A mix of aliphatic and aromatic oils has been shown to be effective for salicylate emulsions.[1]

Issue 3: I suspect chemical degradation of this compound in my formulation.

Potential Cause Recommended Solution
Hydrolysis The ester bond is breaking due to reaction with water.[2] Measure and adjust the pH of the aqueous phase using a suitable buffer system.
Oxidation The molecule may be susceptible to oxidation.[1] Consider adding an antioxidant to the formulation. Store the emulsion protected from light and heat.[6]
High-Energy Processing The manufacturing process, such as high-pressure homogenization, can induce degradation.[1] Evaluate if a lower-energy emulsification method can achieve the desired physical stability.

Experimental Protocols & Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[7]
Molecular Weight 194.23 g/mol [7]
Appearance Colorless to pale yellow liquid[8][9]
Boiling Point 261.0 °C at 760 mm Hg[6]
Solubility Insoluble in water and glycerin; Soluble in alcohol and most oils.[6][8]
logP (o/w) 4.000[6]
Protocol 1: Preparation of a Self-Emulsifying this compound Formulation

This protocol is adapted from general principles for formulating self-emulsifying systems for salicylate esters.[1][5]

Objective: To prepare a stable oil-in-water emulsion containing a high concentration of this compound.

Materials:

  • This compound

  • Aliphatic Oil (e.g., Medium Chain Triglycerides - MCT)

  • Aromatic Oil (e.g., Benzyl Benzoate)

  • Non-ionic Surfactant 1 (e.g., Polysorbate 80)

  • Non-ionic Surfactant 2 (e.g., Sorbitan Oleate)

  • Purified Water

Methodology:

  • Prepare the Oil Phase: In a beaker, combine this compound, the aliphatic oil, and the aromatic oil. A suggested starting ratio of aromatic to aliphatic oil is between 1:2 and 5:1 by weight.[1]

  • Add Surfactants: To the oil phase, add the mixture of non-ionic surfactants and mix until a homogenous, clear solution is formed. This is the self-emulsifying drug concentrate (SEDDS).

  • Emulsification: Slowly add the oil phase concentrate to the purified water phase under constant, gentle agitation (e.g., magnetic stirring). The emulsion should form spontaneously.

  • Characterization: Analyze the resulting emulsion for particle size, polydispersity index (PDI), zeta potential, and visual appearance.

  • Stability Testing: Store aliquots of the emulsion under different temperature and light conditions (e.g., 4°C, 25°C/60%RH, 40°C/75%RH) and monitor for physical and chemical changes over time.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To quantify the concentration of this compound in an emulsion over time to assess its chemical stability.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (or other suitable acid for pH adjustment)

  • This compound Reference Standard

  • Emulsion sample

Methodology:

  • Sample Preparation:

    • Accurately weigh a portion of the emulsion.

    • Dissolve and extract the this compound using a suitable solvent in which it is freely soluble, such as acetonitrile or methanol. This will likely require vortexing and centrifugation to separate the aqueous and excipient phases from the solvent layer containing the analyte.

    • Filter the resulting supernatant through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v), acidified slightly with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at an appropriate wavelength for this compound.

    • Injection Volume: 20 µL.

  • Analysis:

    • Prepare a calibration curve using the this compound reference standard.

    • Inject the prepared sample and quantify the concentration based on the peak area relative to the calibration curve.

    • The percentage of remaining this compound can be calculated at each time point of the stability study to determine the degradation rate.

Visual Guides

G Troubleshooting Emulsion Instability Observe Observe Emulsion Instability Creaming Creaming or Sedimentation? Observe->Creaming Physical Separation Degradation Suspect Chemical Degradation? Observe->Degradation Chemical Change Coalescence Droplet Growth / Oiling Out? Creaming->Coalescence No Sol_Viscosity Increase Continuous Phase Viscosity Creaming->Sol_Viscosity Yes Sol_Size Optimize Homogenization to Reduce Droplet Size Creaming->Sol_Size Yes Coalescence->Degradation No Sol_Surfactant Increase Surfactant Conc. or Optimize HLB Coalescence->Sol_Surfactant Yes Sol_Oil Reformulate Oil Phase (e.g., Aliphatic/Aromatic Mix) Coalescence->Sol_Oil Yes Sol_Load Reduce Salicylate Concentration Coalescence->Sol_Load Yes Sol_pH Adjust and Buffer pH to Minimize Hydrolysis Degradation->Sol_pH Yes Sol_Ox Add Antioxidant & Protect from Light/Heat Degradation->Sol_Ox Yes

Caption: Troubleshooting flowchart for this compound emulsion instability.

G Workflow for Emulsion Preparation & Stability Testing A 1. Formulate Oil Phase (IBS + Oils) B 2. Add Surfactant System A->B C 3. Titrate Oil Phase into Aqueous Phase (Emulsification) B->C D 4. Initial Characterization (Particle Size, pH, Viscosity) C->D E 5. Place on Stability (Different Temp/Humidity) D->E F 6. Time-Point Analysis (Physical Observation, HPLC Assay) E->F F->E Next Time Point G 7. Data Evaluation & Formulation Refinement F->G

Caption: Experimental workflow for emulsion stability assessment.

G Hydrolysis of this compound IBS This compound (Ester) Products Salicylic Acid + Isobutanol IBS->Products Hydrolysis plus + Water Water (H₂O) Water->Products

Caption: Chemical pathway for the hydrolysis of this compound.

References

Validation & Comparative

Isobutyl Salicylate vs. Methyl Salicylate: A Comparative Guide on Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antimicrobial agents is a paramount concern in the face of rising antimicrobial resistance. Salicylates, a class of compounds known for their analgesic and anti-inflammatory properties, have also demonstrated potential as antimicrobial agents. This guide provides a comparative analysis of the antimicrobial efficacy of two such salicylates: isobutyl salicylate and methyl salicylate. The information presented herein is based on available experimental data to assist researchers and drug development professionals in evaluating their potential applications.

Quantitative Antimicrobial Efficacy

Direct comparative studies on the antimicrobial efficacy of this compound and methyl salicylate are limited in publicly available scientific literature. However, by collating data from various sources, a preliminary assessment can be made. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for both compounds against common pathogens. It is important to note that variations in experimental protocols across different studies can influence MIC values, and therefore, this data should be interpreted with caution.

CompoundMicroorganismMIC (mg/mL)MethodReference
This compound Staphylococcus aureusData Not Available--
Escherichia coliData Not Available--
Methyl Salicylate Escherichia coli> 200 (as major component of an essential oil)Agar Diffusion[1]
Staphylococcus aureus> 200 (as major component of an essential oil)Agar Diffusion[1]
Salicylic Acid (for reference) Escherichia coli4Broth Microdilution[2]
Staphylococcus aureus4Broth Microdilution[2]

Note: The antimicrobial activity of methyl salicylate is often reported in the context of essential oils where it is a major component. The specific contribution of methyl salicylate to the overall MIC of the essential oil is not always delineated. One study on an essential oil from Laportea aestuans, where methyl salicylate was the main constituent, showed inhibitory potential against E. coli and S. aureus at a concentration of 200 mg/mL.[1] For reference, a study on salicylic acid microcapsules reported a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4 mg/mL against both Escherichia coli and Staphylococcus aureus.[2] While some sources suggest this compound exhibits antibacterial activity against these pathogens, specific quantitative data from peer-reviewed studies remains elusive.[3][4]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the antimicrobial efficacy of a compound. The two primary methods employed in the cited studies are the Broth Microdilution Method and the Agar Dilution Method.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of antimicrobial agents.[5]

Workflow:

Broth_Microdilution prep Prepare serial dilutions of the test compound in a 96-well microtiter plate. inoculate Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). prep->inoculate incubate Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours). inoculate->incubate read Observe for visible bacterial growth (turbidity). The lowest concentration without growth is the MIC. incubate->read

Figure 1. Workflow of the Broth Microdilution Method for MIC Determination.

Key Steps:

  • Preparation of Test Compound: A stock solution of the salicylate is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is further diluted to achieve the desired final inoculum concentration in the wells.

  • Inoculation: Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (no antimicrobial agent) and negative (no bacteria) growth controls are included on each plate.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination, particularly useful when testing multiple isolates simultaneously.

Workflow:

Agar_Dilution prep_agar Prepare a series of agar plates, each containing a different concentration of the test compound. spot Spot a standardized suspension of each test microorganism onto the surface of each agar plate. prep_agar->spot incubate Incubate the plates under appropriate conditions. spot->incubate read Observe for bacterial growth on the spots. The lowest concentration that prevents growth is the MIC. incubate->read

Figure 2. Workflow of the Agar Dilution Method for MIC Determination.

Key Steps:

  • Preparation of Agar Plates: Molten agar is supplemented with various concentrations of the salicylate. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: Standardized suspensions of the test microorganisms are prepared.

  • Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test organisms.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Putative Antimicrobial Mechanism of Salicylates

The antimicrobial action of salicylates is believed to involve the disruption of bacterial cell membrane integrity. This disruption can lead to the leakage of intracellular components and ultimately, cell death.

Salicylate_Mechanism cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer proteins Membrane Proteins salicylate Salicylate Molecule disruption Membrane Disruption salicylate->disruption disruption->membrane disruption->proteins leakage Leakage of Intracellular Components (Ions, Metabolites, etc.) disruption->leakage death Bacterial Cell Death leakage->death

Figure 3. Proposed Mechanism of Antimicrobial Action for Salicylates.

Salicylates, being lipophilic, can intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can interfere with essential cellular processes that are membrane-associated, such as electron transport and oxidative phosphorylation. Furthermore, the acidic nature of the hydroxyl group can contribute to the disruption of the proton motive force across the membrane, which is vital for ATP synthesis and transport processes.[6]

Conclusion

The available data suggests that both this compound and methyl salicylate possess antimicrobial properties, although quantitative data for this compound is currently lacking in the public domain. Methyl salicylate's efficacy is often demonstrated as a component of essential oils. For a more definitive comparison, further studies employing standardized methodologies to determine the MIC values of pure this compound against a broad spectrum of microorganisms are required. Researchers are encouraged to conduct head-to-head comparative studies to elucidate the relative antimicrobial potencies of these two compounds, which could inform their potential development as novel antimicrobial agents.

References

A Comparative Guide to Catalysts in Isobutyl Salicylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of isobutyl salicylate, a key fragrance and flavor compound, is of significant interest. The primary synthesis route is the esterification of salicylic acid with isobutanol, a reaction critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to inform catalyst selection for this process.

The synthesis of this compound involves the reaction between the carboxylic acid group of salicylic acid and the hydroxyl group of isobutyl alcohol, eliminating a water molecule in the process.[1] The selection of a catalyst is crucial for enhancing the reaction rate and driving the equilibrium towards a high yield of the desired ester.[2] Catalysts for this reaction range from traditional liquid acids to modern solid acid catalysts, each presenting a unique profile of efficiency, environmental impact, and reusability.

Performance Comparison of Key Catalysts

The following table summarizes the performance of different catalysts under their respective optimal conditions for salicylate ester synthesis.

Catalyst TypeCatalyst NameYield (%)Reaction ConditionsAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)~95%[3]Reflux at 132-135°C for 3 hours (for isoamyl salicylate).[3]High yield, low cost.Corrosive, difficult to separate, environmental concerns.[4]
Homogeneous Acid Boric Acid (H₃BO₃)90 - 95%[4]Reflux with azeotropic removal of water.[4]Environmentally friendlier, low cost, high purity product.[1][4]Milder acid, may require longer reaction times than H₂SO₄.
Heterogeneous Solid Superacid SO₄²⁻/TiO₂/La³⁺96.2%[5]Molar ratio (alcohol:acid) 3:1, 3.0 h reaction time, benzene as water entrainer.[5]High yield, catalyst is easily separable and potentially reusable.[1]More complex catalyst preparation, use of benzene.[5]
Heterogeneous Acid Amberlyst-15High YieldUsed in various esterifications; specific data for this compound is limited but effective for similar reactions.[6]Easily separable, reusable, non-corrosive, suitable for continuous flow processes.[6][7][8]Lower activity than homogeneous acids, potential for pore blockage.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are the experimental protocols for the catalysts compared above.

Sulfuric Acid (Homogeneous Catalyst)

This protocol is adapted from the synthesis of similar salicylate esters.[2][3]

  • Reactant Charging : In a round-bottom flask equipped with a reflux condenser, add salicylic acid (1.0 eq) and isobutanol (3.0-4.0 eq). The excess alcohol helps to drive the reaction equilibrium towards the product.[1]

  • Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (typically 1-2% of the total reactant weight) to the mixture.

  • Reaction : Heat the mixture to reflux (approximately 132-135°C) and maintain for 3-5 hours.[3] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, transfer the mixture to a separatory funnel. Wash with water to remove excess alcohol and sulfuric acid, followed by a wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

  • Isolation : Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent/excess alcohol under reduced pressure. The crude product can be further purified by vacuum distillation.

Boric Acid (Homogeneous Catalyst)

This protocol is based on a patented environmentally friendly process.[4]

  • Reactant Charging : To a three-necked flask fitted with a reflux condenser, thermometer, and a Dean-Stark or similar water trap, add salicylic acid (1.0 eq), isobutanol (1.2 eq), and boric acid (approx. 4% of salicylic acid weight).[4]

  • Reaction : Heat the mixture to reflux. The water produced during the esterification is azeotropically removed and collected in the water trap, driving the reaction to completion.

  • Completion : The reaction is considered complete when water no longer collects in the trap.

  • Work-up : Cool the reaction mixture to room temperature. Wash the mixture with water to remove unreacted salicylic acid and the boric acid catalyst.

  • Isolation : The resulting crude ester is then purified by vacuum fractionation to yield this compound with high purity (>99%).[4]

Rare-Earth Solid Superacid (SO₄²⁻/TiO₂/La³⁺) (Heterogeneous Catalyst)

This protocol outlines the use of a high-efficiency solid acid catalyst.[5]

  • Reactant Charging : In a flask, combine salicylic acid (0.1 mol), isobutanol (0.3 mol, a 3:1 molar ratio), the SO₄²⁻/TiO₂/La³⁺ catalyst (1.0 g), and benzene (15 mL) as a water-removing agent.[5]

  • Reaction : Heat the mixture and maintain it at reflux for 3.0 hours, with continuous removal of water.

  • Catalyst Removal : After the reaction is complete, cool the mixture and separate the solid catalyst by simple filtration. The catalyst can be washed, dried, and potentially reused.

  • Isolation : The filtrate, containing the product, is subjected to distillation to remove the benzene and excess isobutanol, followed by vacuum distillation to purify the this compound. This method has been reported to achieve a yield of 96.2%.[5]

Visualizing the Process

To better illustrate the relationships and workflows, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification cluster_product Final Product Reactants Salicylic Acid + Isobutanol Mixing Charge Reactants & Catalyst to Flask Reactants->Mixing Catalyst Select Catalyst (e.g., H₂SO₄, Boric Acid, Solid Acid) Catalyst->Mixing Reflux Heat to Reflux (with water removal) Mixing->Reflux Separation Catalyst Removal (Filtration or Washing) Reflux->Separation Washing Neutralization & Washing (e.g., NaHCO₃, Brine) Separation->Washing Drying Drying Organic Layer Washing->Drying Isolation Solvent Evaporation & Vacuum Distillation Drying->Isolation Product Pure this compound Isolation->Product

Caption: General experimental workflow for this compound synthesis.

G cluster_main Acid-Catalyzed Esterification Mechanism SA Salicylic Acid (Carbonyl Oxygen) Protonated_SA Protonated Carbonyl (More Electrophilic) SA->Protonated_SA + H⁺ H_plus H⁺ (from Catalyst) Intermediate Tetrahedral Intermediate Protonated_SA->Intermediate + Isobutanol Alcohol Isobutanol (Nucleophile) Alcohol->Intermediate Ester This compound + H⁺ (Catalyst Regenerated) Intermediate->Ester - H₂O, - H⁺ H2O_elim Water Molecule (Eliminated) Ester->H_plus regenerates

Caption: Simplified mechanism of acid-catalyzed esterification.

References

A Comparative Guide to the Validation of an HPLC Method for Isobutyl Salicylate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and other chemical compounds is paramount. Isobutyl salicylate, a benzoate ester and member of the phenol class, is utilized in various applications, including as a perfumery component and flavoring agent.[1][2] This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound against other analytical techniques, supported by experimental protocols and data.

HPLC Method Validation: A Detailed Protocol

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of compounds. A typical reverse-phase HPLC method for this compound analysis can be validated to ensure its reliability, accuracy, and precision.

Representative HPLC Method Parameters

A reverse-phase HPLC method for this compound can be established using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid to ensure good peak shape and resolution.[3]

ParameterSpecification
Instrument HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 238 nm
Column Temp 30°C
Standard Sol. This compound in mobile phase
Sample Sol. Formulation/sample dissolved in mobile phase
Experimental Workflow for HPLC Method Validation

The validation of the HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Peak Purity & Resolution) start->specificity linearity Linearity & Range (5-7 concentrations) specificity->linearity accuracy Accuracy (Spiked Placebo, 3 levels, n=3) linearity->accuracy precision Precision accuracy->precision repeatability Repeatability (n=6 at 100% concentration) precision->repeatability intermediate_precision Intermediate Precision (Different day, analyst, instrument) precision->intermediate_precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) precision->lod_loq robustness Robustness (Small variations in method parameters) lod_loq->robustness end Validated Method robustness->end

Caption: Workflow for the validation of an HPLC analytical method.

Comparison of Analytical Methods for Salicylate Esters

While HPLC is a powerful tool, other techniques can also be employed for the analysis of salicylate esters. Gas Chromatography with Flame Ionization Detection (GC-FID), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy have been used for the identification and quantification of short-chain alkyl salicylates.[4][5]

ParameterHPLC-UVGC-FID¹H NMRFTIR
Principle Chromatographic separation based on polarityChromatographic separation based on boiling pointNuclear magnetic resonance of protonsInfrared absorption by molecular vibrations
Selectivity HighHighModerate to HighLow to Moderate
Linearity (R²) > 0.999> 0.99> 0.99Semi-quantitative
Accuracy (% Recovery) 98-102%95-105%90-110%Not typically used for quantification
Precision (%RSD) < 2%< 5%< 5%Not typically used for quantification
LOD/LOQ Low (ng/mL)Low (pg/mL)High (µg/mL - mg/mL)High (mg/mL)
Sample Throughput HighHighLowHigh
Instrumentation Cost ModerateModerateHighLow to Moderate
Solvent Consumption HighLowLowNone

Experimental Protocols for Method Validation

Specificity

The specificity of the HPLC method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks and by performing peak purity analysis using a photodiode array (PDA) detector.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For this compound, a series of at least five standard solutions of different concentrations would be prepared and injected. A calibration curve is then generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.

Accuracy

Accuracy is determined by measuring the recovery of a known amount of this compound spiked into a placebo (a mixture of all the formulation components except the API). The analysis is performed at a minimum of three concentration levels, with three replicates at each level. The percentage recovery is then calculated.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability is the precision under the same operating conditions over a short interval of time. It is typically assessed by performing six replicate injections of the same standard solution.

  • Intermediate precision expresses the within-laboratory variations, for instance, on different days, with different analysts, or on different equipment.

The precision is expressed as the relative standard deviation (%RSD) of the measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the HPLC method, this would involve varying parameters such as the mobile phase composition, flow rate, and column temperature and observing the effect on the results.

Relationship Between Validation Parameters

The various parameters of method validation are interconnected and collectively establish the reliability of the analytical method.

Validation_Parameters method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness range Range linearity->range lod LOD linearity->lod loq LOQ linearity->loq accuracy->range precision->range precision->loq

Caption: Interrelationship of analytical method validation parameters.

Conclusion

A validated HPLC method provides a robust, sensitive, and selective approach for the quantitative analysis of this compound. While other techniques like GC-FID can offer comparable or even superior sensitivity for volatile compounds, HPLC remains a versatile and widely accessible technique suitable for a broad range of analytes and matrices encountered in the pharmaceutical industry. ¹H NMR and FTIR are powerful tools for structural elucidation and identification but are generally less suited for routine quantitative analysis compared to chromatographic methods. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.

References

Isobutyl Salicylate: A Comparative Analysis of its Bioactivity within the Salicylate Family

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of isobutyl salicylate's activity in relation to other well-known salicylates, supported by available experimental data and detailed methodologies.

This compound, a lesser-studied derivative of salicylic acid, presents a unique profile within the broader family of salicylates. While its primary applications have traditionally been in the fragrance and flavor industries, emerging interest in its potential pharmacological activities warrants a closer examination. This guide synthesizes available data to compare its anti-inflammatory, analgesic, and topical absorption characteristics with those of other salicylates like methyl salicylate, ethyl salicylate, and the parent compound, salicylic acid.

Comparative Analysis of Biological Activities

While direct comparative studies on this compound are limited, its activity can be inferred and contextualized through the established structure-activity relationships (SAR) of salicylates and data from studies on related compounds. The esterification of the carboxylic acid group of salicylic acid, as seen in this compound, generally enhances its lipophilicity. This modification can significantly influence its percutaneous absorption and interaction with biological targets.

Anti-Inflammatory Activity

The anti-inflammatory effects of salicylates are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways such as NF-κB and MAPK.

Quantitative Data on Salicylate Activity:

CompoundTarget/AssayActivity MetricResultReference
Methyl Salicylate Glycosides (J12122 & J12123) LPS-stimulated RAW264.7 macrophagesNO Production Inhibition56.20% and 51.72% at 3.0 µg/mL, respectively[1]
TNF-α, IL-1β, IL-6 ProductionDose-dependent inhibition[1]
Bornyl Salicylate Carrageenan-induced paw edema in miceEdema InhibitionSignificant inhibition at 200 mg/kg (P.O.)[2]
Acetylsalicylic Acid (Aspirin) Carrageenan-induced paw edema in miceEdema InhibitionSignificant inhibition at 200 mg/kg (P.O.)[2]

Note: Data for this compound is not currently available in the reviewed literature. This table is presented to provide context on the anti-inflammatory activity of other salicylate esters.

Analgesic Activity

The analgesic properties of salicylates are closely linked to their anti-inflammatory actions, primarily the reduction of prostaglandin synthesis.

Quantitative Data on Salicylate Analgesic Activity:

CompoundAssaySpeciesKey Findings
Methyl Salicylate Topical applicationHumanProvides pain relief through counter-irritation and direct NSAID effects.
Acetylsalicylic Acid (Aspirin) Hot Plate TestMiceDemonstrates centrally mediated analgesic effects.
Topical Absorption

The chemical structure of the ester group plays a crucial role in the percutaneous absorption of salicylates. Increased lipophilicity, as is the case with the isobutyl group, is expected to enhance skin penetration compared to smaller alkyl esters.

Comparative Percutaneous Absorption of Salicylate Esters (in vitro, human skin):

CompoundVehicleAbsorbed Dose (Unoccluded)Absorbed Dose (Occluded)Reference
Ethyl Salicylate 0.5% (w/w) cream12.0 ± 1.0%24.7 ± 1.3%[3]
Pentyl Salicylate 0.5% (w/w) cream4.43 ± 0.48%7.52 ± 0.63%[3]
(Z)-3-Hexenyl Salicylate 0.5% (w/w) cream7.28 ± 0.52%11.1 ± 0.7%[3]

Note: Data on the percutaneous absorption of this compound is not available in the cited studies. The data for other salicylate esters illustrates the influence of the ester group on skin penetration.

Signaling Pathways and Mechanisms of Action

Salicylates exert their anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. The primary mechanisms include the inhibition of the NF-κB and MAPK pathways.

Salicylate_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Events LPS/Cytokines LPS/Cytokines IKK IKK LPS/Cytokines->IKK Salicylates MAPK_Kinases MAPK (p38, ERK, JNK) LPS/Cytokines->MAPK_Kinases Salicylates IkB IkB IKK->IkB phosphorylates NF_kB NF_kB IkB->NF_kB releases Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression translocates to nucleus & activates MAPK_Kinases->Gene_Expression activates transcription factors Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene_Expression->Inflammatory_Mediators leads to LPS_Assay_Workflow Cell_Culture Culture RAW264.7 macrophage cells Pre_treatment Pre-treat cells with This compound or other salicylates Cell_Culture->Pre_treatment Stimulation Stimulate with Lipopolysaccharide (LPS) Pre_treatment->Stimulation Incubation Incubate for a defined period (e.g., 24h) Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Analysis Measure levels of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) Supernatant_Collection->Analysis

References

A Comparative Guide to In-Vitro and In-Vivo Studies of Isobutyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isobutyl salicylate, an ester of salicylic acid, is a compound of interest for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Evaluating its efficacy and safety profile requires a combination of in-vitro and in-vivo studies. This guide provides a comparative overview of these methodologies, supported by experimental data from this compound and closely related compounds. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data from structurally similar salicylates, such as isoamyl salicylate and salicylic acid, are included as proxies to illustrate comparative metrics.

Quantitative Data Summary

The following tables summarize quantitative data from in-vitro and in-vivo studies on this compound and its analogs.

In-Vitro Studies: Quantitative Data
ParameterTest SubstanceAssayOrganism/Cell LineResult
Antimicrobial Activity Isoamyl SalicylateMinimum Inhibitory Concentration (MIC)Staphylococcus aureus1.56 mg/mL[1]
Minimum Inhibitory Concentration (MIC)Bacillus subtilis1.56 mg/mL[1]
Salicylic Acid MicrocapsulesMinimum Inhibitory Concentration (MIC)Staphylococcus aureus4 mg/mL[2]
Minimum Bactericidal Concentration (MBC)Staphylococcus aureus4 mg/mL[2]
Minimum Inhibitory Concentration (MIC)Escherichia coli4 mg/mL[2]
Minimum Bactericidal Concentration (MBC)Escherichia coli4 mg/mL[2]
Anti-Inflammatory Activity This compound DerivativesNitric Oxide (NO) ProductionLipopolysaccharide (LPS)-stimulated MacrophagesInhibition of NO production observed (Specific IC50 not available)
Skin Permeation Methyl SalicylateFranz Diffusion CellHuman SkinPermeation detected, quantifiable flux (Specific values depend on formulation)
In-Vivo Studies: Quantitative Data
ParameterTest SubstanceAnimal ModelAssayResult
Anti-inflammatory Activity Salicylates (General)RatCarrageenan-Induced Paw EdemaDose-dependent reduction in paw edema volume observed
Acute Toxicity This compoundRatOral LD50> 5000 mg/kg
Skin Irritation This compoundAnimal ModelsPatch TestMinimal to no irritation at fragrance-relevant concentrations

Signaling Pathways and Mechanism of Action

Salicylates are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

SALICYLATE_SIGNALING cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p50/p65) IkBa->NFkB_inactive Inhibits IkBa_p P-IκBα IkBa->IkBa_p NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_active->Genes Promotes Transcription p38 p38 MAPK p38->IKK Inhibits? Isobutyl_Salicylate This compound Isobutyl_Salicylate->IKK Inhibits Isobutyl_Salicylate->p38 Activates Degradation Proteasomal Degradation IkBa_p->Degradation

Caption: Proposed anti-inflammatory mechanism of this compound.

The binding of pro-inflammatory cytokines like TNF-α to their receptors typically activates the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB transcription factor to translocate to the nucleus and promote the expression of inflammatory genes. Salicylates can inhibit this cascade by directly or indirectly inhibiting the IKK complex. Additionally, some evidence suggests salicylates may activate the p38 MAPK pathway, which can have a downstream inhibitory effect on NF-κB activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in-vitro and in-vivo assays.

In-Vitro: Antimicrobial Activity (Broth Microdilution for MIC)
  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., S. aureus) is inoculated into a sterile broth and incubated until it reaches the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using sterile broth to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. Positive (broth + inoculum) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow A Bacterial Culture (e.g., S. aureus) B Standardize Inoculum (5x10^5 CFU/mL) A->B D Add Inoculum to wells B->D C Serial Dilution of This compound in 96-well plate C->D E Incubate (37°C, 24h) D->E F Observe for Growth (Turbidity) E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

In-Vitro: Skin Permeation (Franz Diffusion Cell)
  • Membrane Preparation: Excised human or animal skin is prepared by removing subcutaneous fat and is mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Cell Assembly: The receptor compartment is filled with a phosphate-buffered saline solution, maintained at 32°C, and stirred continuously to ensure sink conditions.

  • Application of Test Substance: A defined amount of this compound, typically in a relevant formulation, is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor fluid and replaced with fresh buffer.

  • Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The cumulative amount permeated per unit area is then plotted against time to determine the flux.

In-Vivo: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Administration of Test Compound: Animals are divided into groups. The test group receives a specific dose of this compound (e.g., orally or topically). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after administration of the test compound, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured at several time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Paw_Edema_Workflow A Acclimatize Rats B Measure Baseline Paw Volume A->B C Administer this compound (Test Group) or Vehicle (Control) B->C D Inject Carrageenan into Paw C->D E Measure Paw Volume at Time Intervals D->E F Calculate % Edema and % Inhibition E->F

Caption: Workflow for Carrageenan-Induced Paw Edema assay in rats.

Comparison and Conclusion

AspectIn-Vitro StudiesIn-Vivo Studies
Objective To determine direct effects on cells or tissues and mechanisms of action in a controlled environment.To evaluate the overall physiological effect, including efficacy, toxicity, and pharmacokinetics, in a whole living organism.
Complexity Relatively simple, controlled, and easy to standardize.Complex, with multiple interacting biological systems.
Cost & Time Generally faster and less expensive.Time-consuming and more expensive.
Ethical Considerations Minimal, often using cell lines or isolated tissues.Significant, involving the use of live animals and requiring ethical approval.
Relevance Provides foundational data on mechanism and potency but may not fully predict the response in a whole organism.Offers higher biological relevance and is essential for preclinical safety and efficacy assessment.
Example for this compound Demonstrates potential antimicrobial and anti-inflammatory effects at a cellular level and quantifies skin permeation.Confirms anti-inflammatory activity in a disease model and establishes a preliminary safety profile (e.g., skin irritation, acute toxicity).

References

A Comparative Analysis of Isobutyl Salicylate from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. Isobutyl salicylate, a versatile ester with applications ranging from fragrance and flavoring to potential therapeutic uses, is no exception. This guide provides a framework for the comparative analysis of this compound from various commercial suppliers, offering detailed experimental protocols and data presentation formats to aid in the selection of the most suitable product for your research needs.

This compound (C₁₁H₁₄O₃) is the isobutyl ester of salicylic acid, known for its characteristic sweet, floral, and slightly herbaceous aroma.[1][2] Beyond its use in perfumery, it is explored for its potential biological activities, including anti-inflammatory and antimicrobial properties.[2] Given that impurities or variations in product quality can significantly impact experimental outcomes, a thorough evaluation of this compound from different sources is crucial.

Supplier Landscape and Key Considerations

A number of chemical suppliers offer this compound, often with varying stated purity levels and for different applications. Prominent suppliers include Tokyo Chemical Industry (TCI), LabSolutions, and BOC Sciences, among others.[1][3][4] When selecting a supplier, researchers should consider not only the quoted purity but also the availability of detailed analytical documentation, such as a Certificate of Analysis (CoA), which should provide information on the analytical methods used for quality control and the levels of any detected impurities.

Comparative Data Analysis

A direct comparison of this compound from different suppliers should be based on empirical data obtained through standardized analytical methods. The following tables provide a template for summarizing key quality parameters.

Table 1: Physical and Chemical Properties

PropertySupplier ASupplier BSupplier CReference
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquid[Visual Inspection]
Molecular Formula C₁₁H₁₄O₃C₁₁H₁₄O₃C₁₁H₁₄O₃[General Reference]
Molecular Weight 194.23 g/mol 194.23 g/mol 194.23 g/mol [General Reference]
Boiling Point ~259 °C~259 °C~259 °C[Supplier Specification]
Purity (by GC) >99.0%>99.0%>99.0%[Supplier Specification]

Table 2: Purity and Impurity Profile by Gas Chromatography (GC)

CompoundRetention Time (min)Supplier A (Area %)Supplier B (Area %)Supplier C (Area %)
This compound[To be determined][e.g., 99.5][e.g., 99.2][e.g., 99.8]
Salicylic Acid[To be determined][e.g., 0.1][e.g., 0.3][e.g., <0.1]
Isobutanol[To be determined][e.g., 0.2][e.g., 0.1][e.g., 0.1]
Unknown Impurity 1[To be determined][e.g., 0.2][e.g., 0.4][e.g., 0.1]

Note: Data presented in Tables 1 and 2 are illustrative. Researchers should populate these tables with data obtained from the suppliers' Certificates of Analysis and their own experimental results.

Experimental Protocols

To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key analytical and biological assays.

Purity and Impurity Profiling by Gas Chromatography (GC)

This method is used to determine the purity of this compound and to identify and quantify any residual starting materials or by-products.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of esters (e.g., HP-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent such as ethanol or acetone.

  • Injection Volume: 1 µL.

  • Data Analysis: Identify peaks based on the retention times of this compound and known potential impurities (salicylic acid, isobutanol). Calculate the relative peak area percentages to determine the purity and impurity profile.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound (from each supplier) Dilution Prepare 1% Solution Sample->Dilution Solvent Solvent (e.g., Ethanol) Solvent->Dilution Injection Inject 1 µL Dilution->Injection GC Gas Chromatograph (FID) Separation Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Report Purity & Impurity Profile Calculation->Report

Diagram of the Gas Chromatography (GC) workflow for purity analysis.
In Vitro Anti-inflammatory Activity Assay

This assay evaluates the potential of this compound from different suppliers to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Lipopolysaccharide (LPS) from E. coli.

    • This compound solutions (from each supplier) dissolved in DMSO and then diluted in cell culture medium.

    • Griess Reagent for nitrite measurement (as an indicator of nitric oxide production).

    • ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (from each supplier) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite in the supernatant using the Griess reagent.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.

  • Data Analysis: Compare the inhibition of nitrite, TNF-α, and IL-6 production by this compound from different suppliers. Calculate the IC₅₀ values.

Anti_Inflammatory_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seed_Cells Seed RAW 264.7 Cells Adherence Overnight Adherence Seed_Cells->Adherence Pre_treat Pre-treat with This compound Adherence->Pre_treat LPS_Stim Stimulate with LPS Pre_treat->LPS_Stim Collect_Supernatant Collect Supernatant LPS_Stim->Collect_Supernatant Nitrite_Assay Griess Assay (NO) Collect_Supernatant->Nitrite_Assay TNFa_ELISA TNF-α ELISA Collect_Supernatant->TNFa_ELISA IL6_ELISA IL-6 ELISA Collect_Supernatant->IL6_ELISA

Workflow for the in vitro anti-inflammatory activity assay.
Antimicrobial Activity Assay (Agar Disc Diffusion)

This method assesses the ability of this compound to inhibit the growth of common bacterial strains.

Methodology:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Reagents:

    • Nutrient agar plates.

    • Sterile paper discs.

    • This compound solutions (from each supplier) at various concentrations.

    • Positive control (e.g., a standard antibiotic).

    • Negative control (solvent used to dissolve this compound).

  • Procedure:

    • Prepare a bacterial lawn by evenly spreading a standardized inoculum of the test bacteria onto the surface of the nutrient agar plates.

    • Impregnate sterile paper discs with known concentrations of this compound from each supplier.

    • Place the discs on the surface of the inoculated agar plates.

    • Incubate the plates at 37 °C for 24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

  • Data Analysis: Compare the diameters of the zones of inhibition for this compound from different suppliers.

Signaling_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Isobutyl_Salicylate This compound Isobutyl_Salicylate->IKK Inhibits

References

Isobutyl Salicylate as a UV Filter: A Comparative Performance Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of isobutyl salicylate's performance as a potential ultraviolet (UV) filter, comparing it with established sunscreen agents: oxybenzone, avobenzone, and octocrylene. The following sections present a summary of their UV absorbance characteristics, photostability, and skin irritation potential, supported by detailed experimental protocols for key performance assessments.

Comparative Performance Data

To facilitate a clear comparison, the performance metrics for this compound and the selected commercial UV filters are summarized below. It is important to note that publicly available data on the specific UV filtering properties of this compound is limited, reflecting its primary use as a fragrance ingredient.

Table 1: UV Absorbance Characteristics
UV FilterUV Absorbance Maximum (λmax)Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)UV Range
This compound Data not availableData not availablePrimarily UVB (expected)
Oxybenzone ~288 nm and ~350 nm[1]20,381 at 290 nm[2]UVB and UVA2
Avobenzone ~357 nm[3][4][5]32,400 M⁻¹cm⁻¹ in cyclohexane[6]UVA1
Octocrylene ~304 nm[7][8]Data not availableUVB and UVA2
Table 2: Photostability Profile
UV FilterPhotostabilityDegradation Notes
This compound Data not availableNo specific studies on photodegradation as a UV filter were identified.
Oxybenzone Relatively photostableSlow direct photolysis observed.[9]
Avobenzone PhotolabileDegrades significantly upon UV exposure, with a 36% loss of absorbance in one hour of sunlight.[3] Often requires photostabilizers like octocrylene.
Octocrylene PhotostableLoses only 10% of its SPF protection in 95 minutes.[7] It is often used to stabilize other UV filters, such as avobenzone.
Table 3: Skin Irritation and Sensitization Potential
UV FilterSkin IrritationSkin Sensitization
This compound Data not availableData not available from standardized dermatological safety studies.
Oxybenzone Can cause skin irritation and allergies.[10]Considered a contact allergen.[1]
Avobenzone Can cause skin irritation and allergic reactions in some individuals.[11][12]Associated with photocontact dermatitis.[8]
Octocrylene Can cause skin irritation, especially in those with sensitive skin.[4]Reports of photo contact allergy, particularly in individuals with a history of ketoprofen sensitivity.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided to allow for the replication and comparative evaluation of UV filter performance.

Determination of UV Absorbance and Molar Extinction Coefficient

This protocol outlines the measurement of a compound's UV absorbance spectrum and the calculation of its molar extinction coefficient using UV-Vis spectrophotometry.

Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) of a UV filter.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent (e.g., ethanol, cyclohexane)

  • UV filter compound

Procedure:

  • Solution Preparation:

    • Accurately weigh a precise amount of the UV filter compound.

    • Dissolve the compound in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create solutions of varying known concentrations.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for UV filters).

    • Perform a baseline correction using a cuvette filled with the pure solvent.

  • Absorbance Measurement:

    • Rinse a quartz cuvette with the most dilute solution and then fill it.

    • Place the cuvette in the spectrophotometer and measure the absorbance spectrum.

    • Repeat the measurement for each of the prepared dilutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • From the absorbance spectra, identify the wavelength of maximum absorbance (λmax).

    • According to the Beer-Lambert Law (A = εcl), plot a graph of absorbance at λmax versus concentration.

    • The slope of the resulting linear graph will be the molar extinction coefficient (ε) if the concentration is in mol/L and the path length is 1 cm.

G cluster_prep Solution Preparation cluster_measure Spectrophotometry cluster_analysis Data Analysis weigh Weigh UV Filter dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute measure Measure Absorbance of Dilutions dilute->measure setup Setup Spectrophotometer & Baseline setup->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate Molar Extinction Coefficient (ε) plot->calculate

UV Absorbance Measurement Workflow
In Vitro Photostability Assessment

This protocol describes a method for evaluating the photostability of a UV filter when exposed to a controlled source of UV radiation.

Objective: To determine the degradation rate of a UV filter upon UV exposure.

Materials:

  • Solar simulator or other controlled UV radiation source

  • UV-Vis Spectrophotometer

  • Quartz plates or cuvettes

  • Formulation base (e.g., cosmetic emulsion)

  • UV filter compound

Procedure:

  • Sample Preparation:

    • Prepare a formulation (e.g., an oil-in-water emulsion) containing a known concentration of the UV filter.

    • Apply a thin, uniform film of the formulation onto a quartz plate or fill a quartz cuvette.

  • Initial Absorbance Measurement:

    • Measure the initial UV absorbance spectrum of the sample before UV exposure (T₀).

  • UV Irradiation:

    • Expose the sample to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to real-world sun exposure conditions.

  • Post-Exposure Absorbance Measurement:

    • After the specified UV dose, measure the UV absorbance spectrum of the sample again (T₁).

  • Data Analysis:

    • Compare the pre- and post-exposure absorbance spectra.

    • Calculate the percentage of degradation by comparing the area under the curve or the absorbance at λmax before and after irradiation.

    • The photostability can be expressed as the percentage of the UV filter remaining after a specific UV dose.

G prep Prepare Formulation with UV Filter apply Apply Thin Film to Quartz Plate prep->apply measure_initial Measure Initial UV Absorbance (T₀) apply->measure_initial irradiate Expose to Controlled UV Dose measure_initial->irradiate measure_final Measure Final UV Absorbance (T₁) irradiate->measure_final analyze Calculate % Degradation measure_final->analyze

In Vitro Photostability Testing Workflow
In Vitro Skin Irritation Assessment: Reconstructed Human Epidermis (RhE) Test

This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation testing.[4][5][6][11][12]

Objective: To assess the skin irritation potential of a chemical by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium

  • Test chemical

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate-Buffered Saline)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Plate reader

Procedure:

  • Tissue Preparation and Pre-Incubation:

    • Upon receipt, place the RhE tissue inserts into a well plate containing assay medium.

    • Incubate the tissues overnight in a humidified incubator at 37°C with 5% CO₂.

  • Application of Test Chemical:

    • Apply the test chemical, positive control, and negative control topically to the surface of the RhE tissues (in triplicate).

    • Incubate for a defined exposure time (e.g., 60 minutes).

  • Rinsing and Post-Incubation:

    • Thoroughly rinse the tissues to remove the test chemical.

    • Transfer the tissues to a new well plate with fresh assay medium.

    • Incubate for a post-exposure period (e.g., 42 hours).

  • MTT Viability Assay:

    • Transfer the tissues to a well plate containing MTT solution.

    • Incubate for approximately 3 hours, allowing viable cells to convert the yellow MTT into a purple formazan precipitate.

    • Extract the formazan from the tissues using isopropanol.

  • Data Analysis:

    • Measure the optical density (OD) of the formazan solution using a plate reader.

    • Calculate the percentage of cell viability for each test chemical relative to the negative control.

    • A chemical is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

G cluster_prep Tissue Preparation cluster_exposure Chemical Exposure cluster_post_exp Post-Exposure cluster_viability Viability Assay cluster_analysis Data Analysis pre_incubate Pre-incubate RhE Tissues apply_chem Apply Test Chemical pre_incubate->apply_chem incubate_exp Incubate (e.g., 60 min) apply_chem->incubate_exp rinse Rinse Tissues incubate_exp->rinse incubate_post Post-incubate (e.g., 42 hr) rinse->incubate_post mtt_assay MTT Assay incubate_post->mtt_assay extract Extract Formazan mtt_assay->extract read_od Read Optical Density extract->read_od calc_viability Calculate % Viability read_od->calc_viability classify Classify as Irritant or Non-Irritant calc_viability->classify

In Vitro Skin Irritation (RhE) Workflow

References

Isobutyl Salicylate in Perfumery: A Comparative Guide to Novel Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel fragrance compounds with enhanced stability, safety, and unique olfactory profiles is a continuous endeavor. Isobutyl salicylate, a widely used fragrance ingredient valued for its floral, herbaceous, and slightly medicinal aroma, has been a staple in perfumery. However, challenges such as instability in alkaline media and potential allergenic properties have spurred research into viable alternatives. This guide provides a comprehensive comparison of this compound and its emerging substitutes, supported by available experimental data and detailed methodologies.

Performance Comparison of this compound and Alternatives

The performance of a fragrance ingredient is multifaceted, encompassing its odor profile, intensity, longevity (substantivity), and stability in various product bases. While this compound offers a characteristic sweet, floral-herbaceous scent, research has identified several classes of molecules that can serve as effective replacements, each with distinct olfactory and physicochemical properties. The following table summarizes the key performance attributes of this compound and its most promising alternatives based on available scientific literature.

Compound ClassSpecific Compound ExampleOdor ProfilePerformance Highlights
Salicylate Ester (Benchmark) This compoundFloral, herbaceous, sweet, with a slightly medicinal and metallic nuance. Often described as having notes of clover, orchid, and wintergreen.Well-established floral note, good blending properties.
Carba-analogues 1-(2-hydroxyphenyl)-3-phenyl-1-propanoneFloral, with an interesting dual animalic note. Described as nicely diffusive with an excellent olfactory profile.Found in nature, offering a potential "natural" claim.
Carba-analogue 5Salicylate-like character.Not specified in detail in publicly available literature.
Carba-analogue 7Salicylate-like character.Not specified in detail in publicly available literature.
Cyclic β-keto Esters Compound 27 (six-membered ring)Reminiscent of cis-3-hexenyl salicylate.Possesses the desirable salicylate character.
Compound 28 (six-membered ring)Reminiscent of hexyl salicylate.Possesses the desirable salicylate character.

Experimental Protocols

To ensure objective and reproducible evaluation of fragrance materials, standardized experimental protocols are essential. The following sections detail the methodologies for assessing key performance parameters.

Sensory Evaluation of Odor Profile and Intensity

The characterization of a fragrance's scent is conducted by a panel of trained sensory assessors using standardized methodologies.

Objective: To qualitatively and quantitatively describe the odor profile and intensity of a fragrance material.

Materials:

  • Test fragrance material (e.g., this compound, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Smelling strips (blotters)

  • Olfactometer (optional, for controlled stimulus delivery)

  • Sensory evaluation booths with controlled airflow and temperature

Procedure:

  • Sample Preparation: Prepare dilutions of the fragrance materials in the chosen solvent at standardized concentrations (e.g., 1%, 5%, and 10% by weight).

  • Evaluation:

    • Dip a smelling strip into the diluted sample for a standardized duration (e.g., 2 seconds).

    • Allow the solvent to evaporate for a specified time (e.g., 10 seconds).

    • Present the smelling strip to the trained sensory panelists.

  • Data Collection: Panelists evaluate the odor at different time intervals (e.g., immediately, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the evolution of the scent (top, middle, and base notes). They describe the odor using a standardized lexicon of fragrance descriptors and rate the intensity on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).

Measurement of Substantivity (Longevity)

Substantivity refers to the duration for which a fragrance remains detectable on a substrate.

Objective: To determine the longevity of a fragrance material on a standardized substrate.

Materials:

  • Test fragrance material

  • Substrate (e.g., fabric swatches, hair tresses, or skin-mimicking surfaces)

  • Constant temperature and humidity chamber

Procedure:

  • Application: Apply a standardized amount of the fragrance material (or a diluted solution) onto the substrate.

  • Incubation: Place the substrate in a controlled environment (e.g., 25°C and 50% relative humidity).

  • Evaluation: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, and 48 hours), trained sensory panelists evaluate the odor intensity of the substrate.

  • Data Analysis: The substantivity is reported as the time at which the odor intensity falls below a predetermined threshold.

Stability Testing in Product Bases

The stability of a fragrance is crucial for its performance in a final product, particularly in challenging matrices like alkaline soaps.

Objective: To assess the chemical stability of a fragrance material in a cosmetic or household product base.

Materials:

  • Test fragrance material

  • Product base (e.g., unfragranced soap base, lotion, shampoo)

  • Glass containers

  • Oven for accelerated aging

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure:

  • Sample Preparation: Incorporate the fragrance material into the product base at a typical use concentration.

  • Storage:

    • Accelerated Aging: Store the samples at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 4, 8, 12 weeks).

    • Real-Time Aging: Store samples at ambient temperature for an extended period (e.g., 6, 12, 24 months).

  • Evaluation: At specified time points, evaluate the samples for:

    • Olfactory Changes: A sensory panel assesses any changes in the odor profile or intensity compared to a freshly prepared sample.

    • Physicochemical Changes: Measure parameters such as color, pH, and viscosity.

    • Chemical Degradation: Use GC-MS to quantify the concentration of the fragrance material and identify any degradation products.

Olfactory Signaling Pathway

The perception of odorants is initiated by the interaction of volatile molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These receptors are predominantly G protein-coupled receptors (GPCRs). While the specific receptor for this compound has not been definitively identified, the general signaling cascade for many odorants, including the structurally related cyclohexyl salicylate which activates the OR2A4/7 receptor, follows a well-established pathway.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant Odorant (e.g., Salicylate) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Allows Na_ion CNG_channel->Na_ion Allows Depolarization Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Figure 1: Generalized Olfactory Signaling Pathway. An odorant molecule binds to a G protein-coupled olfactory receptor, initiating a cascade that leads to the generation of an action potential.

Conclusion

The exploration for alternatives to this compound has led to the discovery of promising new molecules, particularly within the carba-analogue and cyclic β-keto ester families. While qualitative data suggests that compounds like 1-(2-hydroxyphenyl)-3-phenyl-1-propanone and certain cyclic β-keto esters can successfully replicate the desirable salicylate character, further quantitative research is necessary to fully characterize their performance in terms of substantivity, stability, and safety. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other novel fragrance ingredients, enabling a data-driven approach to the development of next-generation perfumery compounds.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Isobutyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as isobutyl salicylate, is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Key Safety and Handling Information

This compound is classified as harmful if swallowed and may cause mild eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is essential. This includes wearing safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[3][4] In case of inadequate ventilation, a full-face respirator should be used.[3]

Quantitative Data for this compound

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal.

PropertyValueSource
Molecular Weight 194.23 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Odor Sweet, floral, balsamic[4]
Boiling Point 267 °C[4]
Flash Point > 93.3 °C (> 200.0 °F) Closed Cup[2]
Vapor Pressure 0.01 mm Hg at 25 °C[2]
Solubility Slightly soluble in water; soluble in ethanol and organic solvents[4]
GHS Classification Acute Toxicity - Oral Category 4[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound, whether as a pure substance or as waste from experimental procedures.

Waste Collection and Storage:
  • Segregation: Collect this compound waste in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other relevant hazard warnings.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[1]

Accidental Spill and Leak Cleanup:

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Ventilation and Ignition Sources: Ensure the area is well-ventilated and remove all sources of ignition.[3]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3]

  • Containment: For large spills, dike the material to prevent spreading.[2] Stop the flow of the material if it is safe to do so.[2]

  • Absorption: Absorb the spill with an inert material such as sand, earth, or vermiculite.[2][4]

  • Collection: Carefully collect the absorbed material into a suitable container for hazardous waste disposal.[4] Do not return spilled material to the original container.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

Final Disposal:
  • Regulatory Compliance: The disposal of this compound must be conducted in accordance with all local, regional, and national regulations.[1][2] This material and its container must be disposed of as hazardous waste.[2]

  • Approved Disposal Facility: Transfer the collected waste to an approved hazardous waste treatment and disposal facility.[3] Do not dispose of this compound down the drain or in the general trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Use a Labeled, Compatible Hazardous Waste Container A->B Secure F Store Waste in a Cool, Dry, Ventilated Area B->F C Ensure Ventilation & Remove Ignition Sources D Contain Spill with Inert Absorbent Material C->D Isolate E Collect Absorbed Waste into Hazardous Container D->E Absorb E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G Schedule H Dispose According to Local/National Regulations G->H Transport

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Isobutyl salicylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Isobutyl Salicylate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimizing the risks associated with handling this compound. The following table summarizes the recommended PPE.

Potential Hazard Required PPE Specifications
Eye Contact Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Contact Protective Gloves and ClothingHandle with chemical-impermeable gloves.[1] Wear fire/flame resistant and impervious clothing or a standard lab coat.[1][2]
Inhalation Respiratory ProtectionUse in a well-ventilated area.[2] A respirator may be necessary if exposure limits are exceeded or ventilation is inadequate.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure the work area is well-ventilated, such as a chemical fume hood.[2]

    • Set up emergency exits and a designated risk-elimination area.[1]

    • Have an emergency eyewash station and safety shower readily accessible.

    • Inspect all PPE for integrity before use.

  • Handling :

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling.[3]

    • Do not eat, drink, or smoke in the handling area.[3][4]

    • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1][2]

  • Accidental Spills :

    • Evacuate personnel from the immediate spill area.[1]

    • Remove all sources of ignition.[1]

    • For containment, use an inert absorbent material such as dry clay, sand, or diatomaceous earth.[2][5]

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

    • Prevent the spill from entering drains or waterways.[1][2]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and contaminated materials (e.g., absorbent materials, gloves) in a designated, labeled, and closed container.[1]

  • Storage of Waste :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Disposal :

    • Dispose of the contents and container in accordance with local, regional, and national regulations.[2][3]

    • Do not release the chemical into the environment.[1][2]

    • Empty containers may retain product residue and should be treated as hazardous waste.[5]

Visual Guides

The following diagrams illustrate key safety workflows for handling this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal & Cleanup Prep Ensure Ventilation & Review SDS PPE_Check Inspect & Don PPE Prep->PPE_Check Handling Chemical Handling PPE_Check->Handling Proceed to Handling Storage Secure Storage Handling->Storage Cleanup Decontaminate Area Storage->Cleanup After Use Waste Segregate & Dispose Waste Cleanup->Waste

Caption: Workflow for the safe handling of this compound.

PPESelectionProcess Start Handling this compound? Eye_Risk Risk of Eye Splash? Start->Eye_Risk Skin_Risk Risk of Skin Contact? Eye_Risk->Skin_Risk No Goggles Wear Safety Goggles Eye_Risk->Goggles Yes Inhalation_Risk Risk of Inhalation? Skin_Risk->Inhalation_Risk No Gloves Wear Impermeable Gloves & Protective Clothing Skin_Risk->Gloves Yes Ventilation Use in Well-Ventilated Area (e.g., Fume Hood) Inhalation_Risk->Ventilation Yes No_PPE No Direct Handling Inhalation_Risk->No_PPE No Goggles->Skin_Risk Gloves->Inhalation_Risk

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyl salicylate
Reactant of Route 2
Reactant of Route 2
Isobutyl salicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.